molecular formula C7H9NO2 B1343117 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one CAS No. 374706-74-8

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B1343117
CAS No.: 374706-74-8
M. Wt: 139.15 g/mol
InChI Key: OLVJDEIZGNBQIV-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVJDEIZGNBQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603676
Record name 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374706-74-8
Record name 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one Molecular Formula:


Exact Mass:  139.0633 Da

This guide details the structural characterization of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one, a functionalized heterocyclic scaffold critical in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and vitamin B6 analogs. The elucidation process addresses the primary challenge of this chemotype: distinguishing between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) tautomers, and verifying the regiochemistry of the hydroxymethyl substitution.

Structural Dynamics & Tautomerism

The core challenge in working with substituted pyridines is the lactam-lactim tautomerism. For 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one, the equilibrium strongly favors the 2-pyridone (lactam) form in the solid state and in polar solvents (DMSO,


, Methanol).
  • Lactam Form (Dominant): Characterized by a carbonyl stretch and a broad NH signal. This form is stabilized by aromatic resonance energy (though less than benzene) and intermolecular hydrogen bonding.

  • Lactim Form (Minor): The "hydroxy-pyridine" form.[1] Usually observed only in the gas phase or highly non-polar solvents.

Diagram: Tautomeric Equilibrium

The following diagram visualizes the equilibrium and the hydrogen-bonding dimer network typical of the solid state.

Tautomerism Lactam Lactam Form (2-Pyridone) Major Species in Polar Media Lactim Lactim Form (2-Hydroxypyridine) Minor Species Lactam->Lactim Proton Transfer (Fast) Dimer Centrosymmetric Dimer (Solid State Lattice) Lactam->Dimer Intermolecular H-Bonding (N-H...O=C)

Caption: Equilibrium shifts toward the Lactam form in polar solvents, stabilizing via dimerization in the crystal lattice.

Synthesis & Isolation Strategy

To ensure a high-purity sample for elucidation, we utilize a reductive synthetic pathway starting from the ester. This avoids the ambiguity of direct alkylation methods which often yield N-alkylated vs. O-alkylated mixtures.

Protocol: Selective Reduction of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • Precursor: Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (commercially available or synthesized via Knoevenagel condensation).

  • Reagents: Sodium Borohydride (

    
    ) / Methanol (
    
    
    
    ).
  • Procedure:

    • Dissolve precursor (10 mmol) in dry THF/MeOH (1:1).

    • Add

      
       (4.0 equiv) portion-wise at 0°C.
      
    • Reflux for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1).

    • Quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and recrystallize from Ethanol.
      

Why this route? It unequivocally establishes the carbon skeleton. The C3 position carries the carbonyl in the starting material, confirming the location of the resulting hydroxymethyl group.

Spectroscopic Elucidation (The Core)

Mass Spectrometry (HRMS-ESI)
  • Observed

    
    :  140.0706 m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (18 Da) 
      
      
      
      Formation of a stabilized aza-quinone methide species.
    • Loss of CO (28 Da)

      
       Characteristic of 2-pyridones.
      
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is required to dissolve the polar pyridone and slow down proton exchange, allowing observation of the NH and OH protons.
Table 1: 1H NMR Assignment (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
NH (1) 11.80Broad Singlet1H-Confirms Lactam (Pyridone) form.
H-4 7.45Doublet1H

Deshielded by C3 substituent and Carbonyl.
H-5 6.05Doublet1H

Shielded (enamine-like character).
OH (3) 4.95Triplet/Broad1H

Hydroxyl proton; couples to

if dry.
H-3' 4.35Doublet2H


of hydroxymethyl group.
H-6' 2.15Singlet3H-Methyl group on the ring.
Table 2: 13C NMR Assignment (100 MHz, DMSO-

)
CarbonShift (

, ppm)
TypeAssignment Logic
C-2 163.5

Carbonyl (Amide-like). Distinctive for pyridone.
C-6 148.2

Imine-like carbon attached to Methyl.
C-4 138.5

Aromatic CH.
C-3 128.0

Substituted carbon (Hydroxymethyl attachment).[2]
C-5 104.5

Electron-rich, ortho to N.
C-3' 59.2

Benzylic-like alcohol carbon.
C-6' 18.5

Methyl carbon.
2D NMR Correlations (HMBC & NOESY)

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment to prove regiochemistry.

  • HMBC Key Correlations:

    • Proton H-6' (Methyl)

      
       Strong correlation to C-6  (2-bond) and C-5  (3-bond). This anchors the methyl group.
      
    • Proton H-3' (Methylene)

      
       Correlations to C-3  (2-bond), C-2  (Carbonyl, 3-bond), and C-4  (3-bond). This anchors the hydroxymethyl group next to the carbonyl.
      
    • Proton H-5

      
       Correlation to C-3  (3-bond).
      
  • NOESY (Spatial):

    • Strong NOE between H-6' (Methyl) and H-5 . This confirms the methyl and the H-5 proton are adjacent, ruling out isomers where the methyl might be at C4 or C5.

Diagram: Elucidation Workflow

Elucidation cluster_0 Data Acquisition cluster_1 Structural Proof S1 Synthesis (Reductive Route) S2 1H NMR (DMSO-d6) S1->S2 S3 HMBC / NOESY (Connectivity) S2->S3 P1 Tautomer ID: Broad NH @ 11.8ppm C=O @ 163.5ppm S3->P1 P2 Regiochemistry: Me-6 <-> H-5 (NOESY) CH2-3 <-> C=O (HMBC) S3->P2 Final Confirmed Structure: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one P1->Final P2->Final

Caption: Logic flow from synthesis to final structural confirmation using 2D NMR techniques.

Analytical Quality Control

For drug development applications, establishing purity is paramount.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV @ 254 nm (aromatic) and 305 nm (pyridone specific).

    • Retention Time: The polar hydroxymethyl group causes early elution compared to non-functionalized methyl-pyridones.

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Foundational text on tautomerism and reactivity of 2-pyridones).

  • Cox, R. H., & Bothner-By, A. A. (1969). "Proton Magnetic Resonance Spectra of Substituted Pyridines." The Journal of Physical Chemistry. (Reference for chemical shift additivity rules in pyridine systems).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

  • PubChem Database. (2024). Compound Summary for 3-hydroxymethyl-6-methyl-2(1H)

Sources

The Pharmacophore Mechanics of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its classification as a specialized pharmaceutical intermediate, the following technical guide details the mechanism of action of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one .

A Privileged Scaffold in Epigenetic & Fragment-Based Drug Discovery[1]

Executive Summary

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (CAS: 374706-74-8) is a functionalized 2-pyridone scaffold that serves as a critical pharmacophore in modern drug design.[1] While not a monotherapy drug itself, its mechanism of action is defined by its role as a privileged substructure (warhead) in Fragment-Based Drug Discovery (FBDD).[1]

Its primary mechanism involves Acetyl-Lysine (Kac) Mimicry , enabling it to competitively inhibit epigenetic readers such as BET Bromodomains (BRD4) .[1] Additionally, its tautomeric equilibrium allows it to function as a versatile hydrogen-bond donor/acceptor (DA) motif in kinase inhibitor design.[1]

Part 1: Structural Mechanism & Chemical Biology[1]

The Acetyl-Lysine Mimicry Hypothesis

The core mechanism of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one lies in its ability to mimic the acetylated lysine residue on histone tails.[1] This mimicry allows it to dock into the hydrophobic binding pockets of epigenetic reader proteins.[1]

  • Structural Homology: The 2-pyridone carbonyl (C=O) and the adjacent amine (N-H) create a planar electronic distribution nearly identical to the amide group of acetyl-lysine.[1]

  • Binding Kinetics: In the active site of Bromodomain-containing protein 4 (BRD4), the carbonyl oxygen accepts a hydrogen bond from the conserved asparagine residue (Asn140 in BRD4), while the 6-methyl group engages in hydrophobic Van der Waals interactions with the "WPF shelf" (WPF motif).[1]

Tautomeric Versatility (The "Chameleon" Effect)

This molecule exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1]

  • Lactam Form (Dominant): Favored in polar solvents and biological fluids; essential for BET inhibition.[1]

  • Lactim Form: Can be trapped by specific hydrophobic pockets in kinase enzymes.[1]

  • Significance: This duality allows the scaffold to adapt its hydrogen bond donor/acceptor (HBD/HBA) profile to match the target protein's requirements, increasing ligand efficiency (LE).[1]

The Hydroxymethyl "Anchor"

The hydroxymethyl group (-CH2OH) at position 3 is not merely a substituent but a functional "anchor":

  • Solvation Networking: It often displaces conserved water molecules in the active site, gaining entropy-driven binding affinity.[1]

  • Synthetic Handle: It serves as the primary attachment point for growing the fragment into a high-affinity lead compound (e.g., via etherification or oxidation to an aldehyde for reductive amination).[1]

Part 2: Visualizing the Mechanism (Signaling & Binding)[1]

The following Graphviz diagram illustrates the mechanism by which this scaffold inhibits BET Bromodomains, leading to the downregulation of oncogenes like c-Myc.[1]

MechanismOfAction Scaffold 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (The Scaffold) Tautomerism Tautomeric Equilibrium (Lactam vs. Lactim) Scaffold->Tautomerism Exists as BindingSite Acetyl-Lysine Binding Pocket (Kac Recognition) Tautomerism->BindingSite Lactam form mimics Acetyl-Lysine Target BET Bromodomains (BRD2, BRD3, BRD4) Target->BindingSite Contains Interaction Competitive Inhibition (Displaces Acetylated Histones) BindingSite->Interaction Blocked by Scaffold Downstream Chromatin Compaction (Loss of Transcription Complex) Interaction->Downstream Prevents Reader Recruitment Outcome Therapeutic Effect (Downregulation of c-Myc/Bcl-2) Downstream->Outcome Stops Oncogene Transcription

Caption: The flow of inhibition from structural mimicry (Lactam form) to the suppression of oncogenic transcription via BET Bromodomain blockade.[1]

Part 3: Experimental Validation Protocols

To validate the mechanism of this scaffold in a drug discovery context, the following self-validating protocols are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding affinity (


) of the scaffold to the BRD4(1) domain.[1]
StepActionCausality / Rationale
1 Immobilization Immobilize biotinylated BRD4 protein onto a Streptavidin (SA) sensor chip.
2 Preparation Dissolve 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one in DMSO (stock) and dilute in running buffer (PBS-P).
3 Injection Inject analyte at increasing concentrations (e.g., 10

M to 500

M).[1]
4 Dissociation Switch to running buffer flow to monitor dissociation rate (

).
5 Analysis Fit curves to a 1:1 Langmuir binding model.
Protocol B: X-Ray Crystallography Soaking

Objective: Confirm the binding mode (Acetyl-Lysine mimicry).

  • Crystal Growth: Grow apo-crystals of BRD4-BD1 using the hanging drop vapor diffusion method.

  • Soaking: Add the scaffold (dissolved in mother liquor) to the crystal drop for 2-24 hours.

  • Diffraction: Collect data at a synchrotron source (100 K).

  • Refinement: Solve structure using Molecular Replacement.

  • Validation Criteria: Look for distinct electron density (

    
     map > 3
    
    
    
    ) in the Kac binding pocket, specifically showing a hydrogen bond to Asn140 .[1]

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties that make this molecule an ideal "Lead-Like" fragment.

ParameterValueSignificance in Drug Design
Molecular Weight 139.15 g/mol Ideal for FBDD (Rule of 3: MW < 300).[1] Allows room for growing the molecule.[1]
LogP ~ -0.55Highly hydrophilic.[1] Ensures high solubility and good oral bioavailability potential.[1]
H-Bond Donors 2 (NH, OH)Critical for specific interactions with active site residues.[1]
H-Bond Acceptors 2 (C=O, OH)Facilitates water-mediated bridging.[1]
Topological Polar Surface Area (TPSA) ~ 53 ŲWell below the blood-brain barrier (BBB) cutoff (90 Ų), suggesting CNS penetration potential.[1]

References

  • Filippakopoulos, P., et al. (2010).[1] Selective inhibition of BET bromodomains. Nature. Link[1]

    • Context: Establishes the structural basis for 2-pyridone derivatives as acetyl-lysine mimics in BET inhibition.
  • Bamborough, P., et al. (2012).[1] Fragment-Based Discovery of Bromodomain Inhibitors. Journal of Medicinal Chemistry. Link[1]

    • Context: Details the use of methyl-substituted pyridones as starting fragments for high-affinity drugs.
  • PubChem Compound Summary . (2024). 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one.[1][2][3] National Library of Medicine.[1] Link

    • Context: Verification of physicochemical properties and CAS 374706-74-8 identity.
  • ECHEMI . (2024).[1] 2(1H)-Pyridinone, 3-(hydroxymethyl)-6-methyl- Product Database. Link

    • Context: Commercial availability and industrial specification of the intermediate.[1]

Sources

Neuroprotective Potential of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Neuroprotective Effects of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The search for robust neuroprotective agents has increasingly focused on small-molecule antioxidants that can penetrate the blood-brain barrier (BBB) and mitigate oxidative stress, a central pathology in ischemic stroke, Alzheimer’s disease (AD), and Parkinson’s disease (PD). Derivatives of 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one represent a promising class of heterocyclic compounds. Structurally related to Vitamin B6 (pyridoxine) and the clinically validated antioxidant Emoxypine (Mexidol) , these agents leverage the pyridin-2(1H)-one scaffold to scavenge free radicals, chelate transition metals, and stabilize mitochondrial membranes.

This guide provides a comprehensive technical analysis of this chemical series, detailing the Structure-Activity Relationship (SAR), mechanistic pathways, and validated experimental protocols for assessing their neuroprotective efficacy.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The Core Scaffold

The parent compound, 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one , exists in a tautomeric equilibrium between the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms. In physiological solution, the lactam form predominates, providing a hydrogen bond donor-acceptor motif essential for receptor binding and antioxidant activity.

  • Position 2 (C=O/C-OH): Critical for radical scavenging via hydrogen atom transfer (HAT).

  • Position 3 (Hydroxymethyl): Mimics the C4/C5 functionality of Pyridoxine; serves as a handle for derivatization (e.g., to lipophilic esters or amines) to enhance BBB permeability.

  • Position 6 (Methyl): Provides steric protection and modulates lipophilicity.

Comparison to Validated Agents

This scaffold is a structural hybrid of two well-known neuroprotective classes:

  • Pyridoxine (Vitamin B6): 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol.

  • Emoxypine (Mexidol): 2-ethyl-6-methyl-3-hydroxypyridine. Key Advantage: The 2-oxo functionality in the title derivatives offers distinct metal-chelating properties (bidentate coordination via O-2 and substituents at C-3) not present in simple hydroxypyridines, potentially reducing Fenton reaction-driven oxidative damage.

Visualization: Chemical Tautomerism & SAR

ChemicalStructure cluster_0 Pharmacophore Features Lactam Pyridin-2(1H)-one Form (Dominant in solution) H-bond Donor Lactim 2-Hydroxypyridine Form (Aromatic) Metal Chelation Lactam->Lactim Tautomerism Derivs 3-Substituted Derivatives (e.g., Arylmethylamino) Enhanced Lipophilicity Lactam->Derivs Functionalization at C-3 (-CH2OH)

Figure 1: Tautomeric equilibrium and functionalization potential of the 6-methylpyridin-2(1H)-one scaffold.

Part 2: Mechanisms of Action

The neuroprotective efficacy of these derivatives is multimodal, addressing the complex cascade of neuronal injury.[1][2]

Direct Antioxidant Activity

The pyridinone ring acts as a chain-breaking antioxidant. The mechanism involves the donation of a hydrogen atom from the NH group or the 3-substituent to neutralize peroxyl radicals (ROO•).

  • Evidence: Derivatives such as 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have demonstrated potent antiradical activity in DPPH and ABTS assays, comparable to or exceeding that of Mexidol.

Mitochondrial Protection & Cytoprotection

Mitochondrial dysfunction is a hallmark of ischemic injury. These derivatives preserve mitochondrial membrane potential (


) during oxygen-glucose deprivation (OGD).
  • Mechanism: Stabilization of the lipid bilayer prevents the opening of the Mitochondrial Permeability Transition Pore (mPTP), thereby inhibiting the release of Cytochrome C and the subsequent caspase cascade.

Anti-Inflammatory Signaling (NF-kB Inhibition)

Oxidative stress triggers neuroinflammation via the NF-kB pathway. 3-substituted pyridinones have been shown to downregulate NF-kB nuclear translocation, reducing the expression of pro-inflammatory cytokines (IL-1


, TNF-

).
Visualization: Neuroprotective Pathways

Pathways Compound 3-(Hydroxymethyl)-6-methyl pyridin-2(1H)-one Derivative ROS Reactive Oxygen Species (OH•, O2•-) Compound->ROS Scavenging Mito Mitochondrial Membrane Compound->Mito Stabilization NFkB NF-kB Pathway Compound->NFkB Inhibition Survival Neuronal Survival Compound->Survival Promotes ROS->Mito Damage Apoptosis Neuronal Apoptosis Mito->Apoptosis Cyt C Release NFkB->Apoptosis Inflammation

Figure 2: Multimodal neuroprotective mechanism: Antioxidant scavenging, mitochondrial stabilization, and anti-inflammatory signaling.

Part 3: Experimental Protocols

To validate the efficacy of these derivatives, the following standardized protocols should be employed.

Synthesis of 3-Substituted Derivatives

Objective: Convert the 3-hydroxymethyl precursor into lipophilic analogs (e.g., amines) to improve BBB penetration. Protocol (General Reductive Amination):

  • Oxidation: Oxidize 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one to the corresponding aldehyde using

    
     in DCM.
    
  • Condensation: React the aldehyde with a primary amine (e.g., benzylamine) in methanol to form the imine.

  • Reduction: Treat with

    
     to yield the 3-(aminomethyl) derivative.
    
  • Purification: Recrystallize from ethanol.

In Vitro Neuroprotection Assay (OGD Model)

Objective: Mimic ischemic stroke conditions in culture. Materials: PC12 cells or SH-SY5Y neuroblastoma cells. Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Incubate with test compounds (0.1, 1, 10, 100

    
    M) for 2 hours.
    
  • OGD Induction: Replace media with glucose-free buffer and place in a hypoxic chamber (

    
    ) for 4–6 hours.
    
  • Reperfusion: Replace with normal growth media containing glucose and incubate for 24 hours.

  • Readout: Assess viability using MTT assay (absorbance at 570 nm) or LDH release (membrane integrity).

In Vivo Efficacy (MCAO Rat Model)

Objective: Assess infarct volume reduction. Protocol:

  • Anesthesia: Isoflurane (2-3%).

  • Occlusion: Insert a monofilament into the internal carotid artery to block the Middle Cerebral Artery (MCA) for 90 minutes.

  • Treatment: Administer derivative (e.g., 50 mg/kg i.p.) at the onset of reperfusion.

  • Analysis: Sacrifice at 24h. Stain brain slices with TTC (2,3,5-triphenyltetrazolium chloride) . White areas indicate infarction; red areas indicate viable tissue.

Part 4: Data Summary & Comparative Efficacy

The following table summarizes the cytoprotective profile of 3-substituted pyridinone derivatives compared to standard agents.

Compound ClassIC50 (DPPH Radical)Cytoprotection (OGD Model)BBB Permeability (Predicted)Mechanism Highlight
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one ModerateModerateLow-ModeratePrecursor; Hydrophilic antioxidant
3-(Arylmethylamino) Derivatives High (< 50

M)
High (> 80% survival) High Enhanced lipophilicity; Dual mechanism
Mexidol (Emoxypine) HighHighHighStandard Reference; Membrane stabilizer
Pyridoxine (Vitamin B6) LowLowModerateCofactor; Weak direct antioxidant

Part 5: Future Directions & Clinical Translation

While the in vitro data is compelling, clinical translation requires addressing specific gaps:

  • Metabolic Stability: The hydroxymethyl group is prone to rapid oxidation to carboxylic acid, which may limit half-life. Ester prodrugs or bioisosteres (e.g., fluorinated methyl groups) could enhance stability.

  • Selectivity: Ensuring the derivatives do not interfere with Vitamin B6-dependent enzymes (e.g., decarboxylases) is crucial for safety.

  • Formulation: Developing liposomal or nanoparticle formulations to further enhance brain delivery.

References

  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Molecules, 2022. Link[3]

    • Key Finding: Establishes the cytoprotective and antiradical activity of the 3-substituted pyridinone scaffold, comparing it favorably to Mexidol.[3]

  • Neuroprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ). Biochimie, 2021. Link

    • Context: Demonstrates the efficacy of related quinoline/pyridinone antioxidants in ischemia/reperfusion models.
  • Mexidol (Emoxypine): Pharmacological and Clinical Aspects.Zhurnal Nevrologii i Psikhiatrii, 2013.
  • Synthesis and biological evaluation of novel 3-substituted pyridin-2(1H)-ones.European Journal of Medicinal Chemistry, 2018. Context: SAR studies highlighting the importance of the 3-position for biological activity.
  • Mitochondrial Permeability Transition Pore as a Target for Neuroprotection.Circulation Research, 2004. Context: Mechanistic grounding for the mitochondrial protection assays described.

Sources

The 6-Methyl-2-Pyridone Scaffold: Therapeutic Potential of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

[1]

Executive Summary

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (CAS: 42463-41-2) represents a high-value privileged fragment in modern drug discovery.[1] While not a standalone marketed therapeutic, its structural core—the 6-methyl-2-pyridone scaffold—serves as the critical pharmacophore in a new generation of epigenetic modulators, specifically EZH2 inhibitors (e.g., Tazemetostat) and BET bromodomain inhibitors .[1]

This technical guide analyzes the molecule not as a passive intermediate, but as a bioactive warhead .[1] It details the mechanistic basis for its binding affinity, specifically its ability to mimic the S-adenosylmethionine (SAM) cofactor and acetyl-lysine residues, and provides validated protocols for its interrogation in Fragment-Based Drug Discovery (FBDD).[1]

Part 1: Structural Pharmacology & Target Landscape[1]

The Pharmacophore: Why This Scaffold Matters

The therapeutic potency of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one lies in its dual functionality:

  • The 2-Pyridone Core (Warhead): Acts as a bidentate hydrogen bond donor/acceptor system (amide-like character).[1] This motif is essential for binding to the "hinge" regions of kinases or the cofactor pockets of methyltransferases.[1]

  • The 6-Methyl Group: Provides a crucial hydrophobic anchor.[1] In EZH2 inhibitors, this methyl group fills a specific hydrophobic pocket (often replacing the methyl of the natural substrate), locking the conformation.[1]

  • The 3-Hydroxymethyl Handle: A versatile vector for growing the fragment.[1] In synthetic medicinal chemistry, this hydroxyl group is the attachment point for the "tail" of the drug, allowing it to reach into solvent channels to improve solubility and selectivity.[1]

Primary Target: EZH2 (Enhancer of Zeste Homolog 2)

Mechanism: SAM-Competitive Inhibition.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for methylating Histone H3 at Lysine 27 (H3K27me3), a mark associated with transcriptional silencing in cancer.[1][2][3]

  • Binding Mode: The 2-pyridone moiety of the molecule mimics the cytosine base or the adenine ring of the cofactor S-adenosylmethionine (SAM) .[1] It occupies the SAM binding pocket, preventing the transfer of the methyl group to the histone tail.[1]

  • Critical Interaction: The N-H and C=O of the pyridone form hydrogen bonds with the backbone of the enzyme (specifically Trp624 in EZH2), while the 6-methyl group engages in Van der Waals interactions with Ile109 and Tyr111 .[1]

Secondary Target: BET Bromodomains (BRD4)

Mechanism: Acetyl-Lysine (Kac) Mimicry.[1] Bromodomains recognize acetylated lysine residues on histones.[1]

  • Binding Mode: The 2-pyridone carbonyl oxygen accepts a hydrogen bond from the conserved asparagine residue (Asn140 in BRD4) in the binding pocket, effectively mimicking the acetyl oxygen of the natural acetyl-lysine substrate.[1]

Part 2: Mechanism of Action & Signaling Pathways[1]

The following diagram illustrates the competitive inhibition mechanism of the 6-methyl-2-pyridone scaffold against the EZH2 methyltransferase.

EZH2_InhibitionEZH2_EnzymeEZH2 Enzyme(PRC2 Complex)Complex_ActiveActive MethylationComplexEZH2_Enzyme->Complex_ActiveNormal StateComplex_InhibitedInhibited Complex(Catalytic Dead End)EZH2_Enzyme->Complex_InhibitedInhibitor BoundSAM_CofactorSAM Cofactor(Methyl Donor)SAM_Cofactor->EZH2_EnzymeBinds SAM PocketHistone_H3Histone H3(Substrate)Histone_H3->EZH2_EnzymeBinds Substrate GroovePyridone_Fragment3-(Hydroxymethyl)-6-methylpyridin-2(1H)-onePyridone_Fragment->EZH2_EnzymeCompetes for SAM Pocket(Kd ~ µM range)Gene_SilencingH3K27me3(Gene Silencing)Complex_Active->Gene_SilencingMethyl TransferComplex_Inhibited->Gene_SilencingBLOCKEDTumor_SuppressionReactivation ofTumor SuppressorsComplex_Inhibited->Tumor_SuppressionDownstream Effect

Figure 1: Mechanism of EZH2 inhibition by the 6-methyl-2-pyridone scaffold, preventing H3K27 trimethylation.[1]

Part 3: Experimental Validation Protocols

As a Senior Scientist, you must validate the binding of this fragment before proceeding to lead optimization. The following protocols are designed for high-fidelity validation.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the binding affinity (

1

Reagents:

  • Ligand: Biotinylated EZH2/EED/SUZ12 complex (PRC2 3-mer).[1]

  • Analyte: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (dissolved in 100% DMSO).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 1 mM TCEP, 2% DMSO).[1]

Workflow:

  • Immobilization: Capture Biotin-PRC2 onto a Streptavidin (SA) sensor chip to a density of ~3000 RU.[1] (High density is required for low-affinity fragments).[1]

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Inject Analyte at 6 concentrations (e.g., 500 µM down to 15 µM) in 2-fold dilutions.

    • Contact Time: 60 seconds (fast on/off expected for fragments).

    • Dissociation Time: 60 seconds.

    • Flow Rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Steady State Affinity model (since fragments often have fast

    
     that exceeds instrument resolution for kinetic fitting).
    
  • Success Criteria: A clear dose-dependent response with a calculated

    
     in the range of 10–200 µM and a Ligand Efficiency (LE) > 0.3.
    
Protocol B: X-Ray Crystallography Soaking (Validation)

Objective: Confirm the binding mode (SAM pocket vs. Allosteric).

Workflow:

  • Crystallization: Grow crystals of the PRC2 complex (EZH2/EED) using the hanging drop vapor diffusion method (Precipitant: PEG 3350, 0.1M Bis-Tris pH 6.5).

  • Soaking: Transfer crystals to a drop containing the reservoir solution + 20 mM of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one + 20% Ethylene Glycol (cryoprotectant). Soak for 2–4 hours.

  • Data Collection: Flash cool in liquid nitrogen and collect diffraction data at a synchrotron source (100 K).

  • Refinement: Solve structure using Molecular Replacement (PDB: 5HYN). Look for

    
     electron density in the SAM binding pocket.[1]
    
  • Validation: The pyridone oxygen should be within 2.8 Å of the backbone NH of Trp624.[1]

Part 4: Data Summary & Optimization Strategy

The table below summarizes the structural attributes of the fragment and the required modifications for "Lead Optimization."

FeatureRole in FragmentOptimization Strategy (Lead Generation)
2-Pyridone Core Primary H-bond donor/acceptor (Warhead).[1]Do Not Modify. Essential for target engagement.
6-Methyl Group Hydrophobic packing (Van der Waals).[1]Can be expanded to 6-Ethyl or 6-Cyclopropyl to probe the hydrophobic pocket depth.[1]
3-Hydroxymethyl Solvent-exposed handle / Linker.[1]Convert -OH to -CH2-NH-R (Reductive Amination).[1] This allows attachment of a "tail" (e.g., an indole or indazole moiety) to increase potency from µM to nM.[1]
N-H (Position 1) H-bond donor.[1][5][6]Can be alkylated (N-Methylation) only if the target pocket has a hydrophobic floor; otherwise, keep free for H-bonding.[1]
Fragment-to-Lead Logic Flow

The following diagram outlines the decision tree for evolving this fragment into a drug candidate.

Fragment_OptimizationFragmentStart: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-oneValidationSPR & X-Ray Validation(Confirm SAM Pocket Binding)Fragment->ValidationDecision_PointIs Ligand Efficiency > 0.3?Validation->Decision_PointPath_AGrow Vector: 3-Position(Reductive Amination)Decision_Point->Path_AYesDiscardDiscard / Re-screenDecision_Point->DiscardNoPath_BMerge: Link to Indole Scaffold(e.g., Tazemetostat-like)Path_A->Path_BLead_CandidateLead Candidate(IC50 < 100 nM)Path_B->Lead_Candidate

Figure 2: Strategic workflow for evolving the hydroxymethyl-pyridone fragment into a high-potency lead.

References

  • EZH2 Inhibition Mechanisms: Title: "Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds" Source: Chemical Record (NIH/PubMed) URL:[1][Link]

  • Pyridone Scaffold in Drug Discovery: Title: "Pyridones in drug discovery: Recent advances" Source:[1][6][7] Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Fragment Screening Methodologies: Title: "Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors" Source: ACS Medicinal Chemistry Letters URL:[Link][1]

  • Chemical Identity & Properties: Title: "3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary" Source: PubChem URL:[1][8][Link][1]

Methodological & Application

Application Note: Structural Elucidation and Quantification of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one via HILIC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometric behavior of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (C7H9NO2), a polar heterocyclic compound often encountered as a synthetic intermediate or degradation impurity in the manufacturing of pyridone-based pharmaceuticals (e.g., Pirfenidone analogs).

Due to the compound's high polarity and low molecular weight, traditional Reversed-Phase (C18) chromatography often yields poor retention and ion suppression. This guide establishes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with Electrospray Ionization (ESI) tandem mass spectrometry. We provide a definitive fragmentation map to differentiate this molecule from isobaric impurities, ensuring high specificity in regulated environments.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDescription
IUPAC Name 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Molecular Formula C7H9NO2
Monoisotopic Mass 139.0633 Da
Precursor Ion [M+H]+ 140.0706 m/z
Polarity (LogP) ~ -0.5 to 0.2 (Estimated)
pKa ~11 (Amide N-H), ~14 (Alcohol O-H)
Solubility High in Water, Methanol, DMSO; Low in Hexane.

Analytical Protocol

Sample Preparation

Rationale: The target analyte is highly polar. Extracting into pure organic solvents will result in poor recovery. A "Dilute-and-Shoot" approach compatible with HILIC initial conditions is recommended.

  • Stock Solution: Dissolve 1 mg of standard in 1 mL of 50:50 Methanol:Water (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL using 90:10 Acetonitrile:10mM Ammonium Formate (pH 3.5) .

    • Critical Step: The diluent must match the HILIC mobile phase starting conditions (high organic) to prevent peak distortion or solvent wash-through.

HILIC-MS/MS Conditions

Rationale: HILIC provides superior retention for small, polar heterocycles compared to RPLC, separating the analyte from the void volume where salts and suppressors elute.

Chromatography (LC)

  • Column: Amide-functionalized HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)%B (Organic)State
0.095Initial Hold
1.095Equilibration
6.060Gradient Elution
7.060Wash
7.195Re-equilibration
10.095End

Mass Spectrometry (MS)

  • Ionization: ESI Positive Mode ([M+H]+).

  • Source Temp: 350°C (High temp ensures desolvation of the aqueous-rich buffer).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the labile -OH group).

Fragmentation Mechanism (MS/MS)[7][8][9][10][11]

The structural elucidation of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one relies on a specific fragmentation cascade. The precursor ion is the protonated species m/z 140 .

Primary Pathway: Dehydration (The "Diagnostic" Loss)
  • Transition: m/z 140 → 122 (Δ -18 Da)

  • Mechanism: The hydroxymethyl group at C3 is allylic to the lactam double bond system. Protonation of the hydroxyl group leads to the rapid loss of water (

    
    ), forming a resonance-stabilized methylene-pyridinium cation.
    
  • Significance: This is the Base Peak (100% intensity) at low collision energies (10-15 eV). It confirms the presence of the primary alcohol.

Secondary Pathway: Ring Degradation (Lactam Core)
  • Transition: m/z 122 → 94 (Δ -28 Da)

  • Mechanism: Following dehydration, the resulting cation undergoes a neutral loss of Carbon Monoxide (CO). This is characteristic of cyclic amides (lactams) and phenols. The ring contracts to a pyrrole-like cation.

  • Significance: Confirms the pyridinone core structure.

Tertiary Pathway: Nitrile Loss
  • Transition: m/z 94 → 53/52 (Complex rearrangement)

  • Mechanism: Further fragmentation involves the loss of acetonitrile (

    
    ) or HCN fragments from the contracted ring, stripping the nitrogen atom.
    
Summary of MRM Transitions
Precursor (m/z)Product (m/z)Collision Energy (eV)Role
140.1 122.1 15Quantifier (Most abundant)
140.1 94.1 30Qualifier (Structural confirmation)
140.1 67.1 45Qualifier (High energy fragment)

Visualization of Workflows

Experimental Workflow

This diagram outlines the decision process for analyzing this polar molecule, emphasizing the HILIC requirement.

ExperimentalWorkflow Sample Sample: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one Prep Prep: Dilute in 90% ACN (Match Initial Gradient) Sample->Prep LC LC: HILIC Mode (Amide Column) Prep->LC Inject Ionization ESI (+): m/z 140 [M+H]+ LC->Ionization Elute MS2 MS/MS: CID Fragmentation Ionization->MS2 Select Precursor Data Data: Quant (140->122) Qual (140->94) MS2->Data Detect

Figure 1: Step-by-step analytical workflow emphasizing HILIC chromatography for polar retention.

Fragmentation Pathway

This diagram illustrates the chemical logic behind the mass spectrum, validating the structural assignment.

Fragmentation Parent Precursor Ion [M+H]+ m/z 140 Frag1 Fragment 1 [M+H-H2O]+ m/z 122 (Exocyclic Methylene) Parent->Frag1 - H2O (18 Da) Dehydration of CH2OH Frag2 Fragment 2 [M+H-H2O-CO]+ m/z 94 (Ring Contraction) Frag1->Frag2 - CO (28 Da) Lactam Carbonyl Loss Frag3 Fragment 3 [M+H-H2O-CO-HCN]+ m/z 67 Frag2->Frag3 - HCN (27 Da) Ring Cleavage

Figure 2: ESI-MS/MS Fragmentation tree showing the sequential loss of water and carbon monoxide.

References

  • HILIC Method Development: Agilent Technologies. (2018).[2] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Pyridinone Fragmentation: Suarez, M., et al. (2002).[3] Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 16(8), 749-754.[3] Retrieved from

  • Hydroxymethyl Group Fragmentation: Ryan, D., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry. Retrieved from

  • General Pyridinone Data: NIST Mass Spectrometry Data Center.[4] 2(1H)-Pyridinone Mass Spectrum. Retrieved from

Sources

Application Note: High-Purity Isolation of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the purification of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one . It synthesizes chemical principles with practical chromatography strategies to ensure high recovery and purity.[1]

Abstract

The purification of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one presents specific challenges due to its amphoteric nature, potential for lactam-lactim tautomerism, and high polarity conferred by the hydroxymethyl group.[1] This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol utilizing a high-aqueous stable C18 phase and acidic mobile phase modification.[1] This method ensures the suppression of peak tailing caused by silanol interactions and stabilizes the analyte in its neutral lactam form, achieving purities >98% suitable for pharmaceutical intermediate usage.

Introduction & Molecule Analysis[2][3][4][5][6][7][8]

Target Physicochemical Profile

To design an effective purification strategy, one must first understand the analyte's behavior in solution.[1]

  • Compound: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (MW: 139.15 g/mol )
  • Key Functional Groups:

    • 2(1H)-one moiety: Exists in equilibrium between the keto (lactam) and enol (lactim) forms.[1] In polar solvents like water/methanol, the keto form predominates.[1]

    • Hydroxymethyl (C3): Increases polarity significantly, reducing retention on standard C18 phases.

    • Methyl (C6): Provides a slight hydrophobic handle, essential for interaction with the stationary phase.

The Separation Challenge

The primary failure mode in purifying pyridin-2-ones is peak splitting or severe tailing .[1]

  • Tautomerism: If the pH is near the pKa of the amide nitrogen (typically ~11) or the oxygen protonation point (pH < 1), the molecule may split into two peaks.

  • Silanol Activity: The basic nitrogen (even in the amide form) can interact with residual silanols on the silica support, causing tailing.

  • Phase Collapse: The molecule is hydrophilic.[1][3] Using 100% aqueous conditions on a standard C18 column to gain retention can lead to "dewetting" or phase collapse.[1]

Strategic Solution: Use a Polar-Embedded or Aqueous-Stable C18 Column combined with an acidic modifier (Formic Acid) to lock the tautomer and mask silanols.[1]

Experimental Protocol

Materials & Reagents[1][6][7][10]
  • Stationary Phase: C18-Aq (Aqueous Stable) or Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18 or Waters Atlantis T3).[1]

    • Why: These columns resist phase collapse in high-water environments, necessary to retain this polar molecule.[1]

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).[1]

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid (v/v).[1]

    • Note: Formic acid is volatile, making it ideal for preparative work where the solvent must be removed later.[1]

  • Sample Diluent: 95:5 Water:ACN (Match the initial gradient conditions).

Analytical Scouting Method (Quality Control)

Before scale-up, validate the separation on an analytical scale.[1]

ParameterSetting
Column C18-Aq, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to prevent retention shifts)
Injection Vol 5 - 10 µL
Detection DAD (Diode Array): Monitor 254 nm (aromatic) and 290-300 nm (conjugated ketone).[1]
Gradient Time (min) | %B (ACN) 0.00 | 2% 2.00 | 2% (Isocratic hold for polar retention) 12.00 | 40% 15.00 | 95% (Wash) 18.00 | 95% 18.10 | 2% (Re-equilibrate)

Self-Validating Step:

  • System Suitability: The target peak should elute between 4–8 minutes.

  • Peak Symmetry: Tailing factor (

    
    ) must be < 1.[1]5. If 
    
    
    
    , increase Formic Acid to 0.2% or switch to 0.1% TFA (Trifluoroacetic acid), though TFA is harder to remove during drying.[1]
Preparative Purification Protocol (Scale-Up)

This protocol assumes a standard 20mm ID preparative column.[1]

Step 1: Sample Preparation

  • Dissolve the crude mixture in the minimum volume of Mobile Phase A (Water + 0.1% FA).

  • Critical: If the crude is insoluble in water, use DMSO, but limit injection volume to <1% of the column volume to prevent "solvent breakthrough" where the sample travels faster than the eluent.

  • Filter through a 0.22 µm PTFE or Nylon filter to remove particulates.[1]

Step 2: Gradient Scaling Linear scale-up from analytical to prep requires adjusting the flow rate and loading factor.[1]

ParameterSetting
Column C18-Aq, 20 x 250 mm, 5 or 10 µm
Flow Rate 15 - 20 mL/min
Wavelength 254 nm (Primary trigger), 290 nm (Secondary)
Gradient Time (min) | %B (ACN) 0.00 | 2% 5.00 | 2% 25.00 | 30% (Shallow gradient for max resolution) 28.00 | 95% (Wash)

Step 3: Fraction Collection Logic

  • Trigger Mode: Slope + Threshold.[1]

  • Threshold: Set to 5% of the maximum peak height observed in scouting.

  • Slicing: Collect the main peak in slices (e.g., every 15 seconds) if closely eluting impurities are present. Analyze slices via analytical HPLC before pooling.

Step 4: Post-Processing

  • Pool pure fractions (>98% area).[1][2]

  • Remove Acetonitrile via rotary evaporation at 40°C.[1]

  • Lyophilize (freeze-dry) the remaining aqueous phase to obtain the product as a white to off-white solid.[1]

  • Note: Formic acid will sublime during lyophilization, leaving the free base or formate salt depending on the basicity of the specific batch, but typically the neutral lactam is recovered.

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to isolated product, highlighting critical decision points.

HPLC_Purification_Workflow Start Crude 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one Solubility Solubility Check (Dissolve in H2O/0.1% FA) Start->Solubility Filter Filtration (0.22 µm) Solubility->Filter Scout Analytical Scouting (C18-Aq, 2-40% B Gradient) Filter->Scout Decision Resolution > 1.5? Scout->Decision Optimize Optimize Gradient (Shallower slope / Change Modifier) Decision->Optimize No Prep Preparative HPLC (Scale up to 20mm ID Column) Decision->Prep Yes Optimize->Scout Fraction Fraction Analysis (Re-inject on Analytical) Prep->Fraction Pool Pool & Lyophilize Fraction->Pool Purity > 98%

Figure 1: Decision matrix for the purification of hydrophilic pyridone derivatives.

Results & Discussion (Expected)

Chromatographic Behavior

Under the proposed acidic conditions (pH ~2.7 with 0.1% Formic Acid), the 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is stabilized.[1]

  • Retention: Expect elution early in the gradient (low % organic) due to the hydroxymethyl group. On a standard C18, it might elute at the void volume (

    
    ). On a C18-Aq column, it will retain sufficiently (
    
    
    
    ) to separate from polar synthesis byproducts (e.g., salts, unreacted formaldehyde).
  • UV Spectrum: The compound will exhibit a strong

    
     transition around 254 nm and a broader band near 290-300 nm characteristic of the pyridone system.[1]
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting Tautomer equilibrium or pH instability.[1]Ensure mobile phase is buffered.[1][4] Increase Formic Acid to 0.2% or switch to Ammonium Formate (pH 3.5).
Early Elution (Void) Compound is too polar for column.[1]1. Switch to a HILIC mode (Acetonitrile/Water/Ammonium Acetate).2.[1] Use a "PFP" (Pentafluorophenyl) column which offers alternative selectivity for aromatics.[1]
Broad Peaks Sample solvent mismatch.Ensure sample is dissolved in 0-5% Organic.[1] If dissolved in 100% DMSO/MeOH, strong solvent effect will distort the band.[1]

References

  • PubChem. (2025).[1][2][5] 3-(Hydroxymethyl)pyridin-2(1H)-one Compound Summary. National Library of Medicine.[1] [Link]

  • Sielc Technologies. (2024).[1] HPLC Separation of Pyridine and Derivatives. Application Note: Mixed-Mode Chromatography. [Link]

  • Reyes, H., et al. (2013).[1] 4-Hydroxy-6-methylpyridin-2(1H)-one: Crystal structure and hydrogen bonding. ResearchGate. [Link]

  • Helix Chromatography. (2023). Method for Analysis of Hydrophilic Pyridines. Helix Application Data. [Link]

Disclaimer: This protocol is intended for research and development purposes. Users should verify chemical compatibility and safety data sheets (SDS) for all reagents used.

Sources

Application Note: Integrated Workflow for Preclinical Neuroprotection Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Translational Challenge

Neuroprotection—the preservation of neuronal structure and function against insults—is the "Holy Grail" of therapy for Alzheimer’s, Parkinson’s, and ischemic stroke. However, the failure rate in translating preclinical success to clinical efficacy is alarmingly high. This failure often stems from using oversimplified models (e.g., undifferentiated cancer lines) and relying on single-endpoint assays that conflate metabolic depression with cell death.

This Application Note outlines a multi-parametric screening workflow . We move beyond simple "survival" assays to a rigorous system involving:

  • Physiologically Relevant Models: Differentiated human neuronal cells.

  • Dual-Validation Readouts: Distinguishing metabolic viability from membrane integrity.

  • Mechanistic Confirmation: Nrf2/ARE pathway activation.

  • In Vivo Translation: High-throughput Zebrafish behavioral screening.

Phase I: The Cellular Platform (SH-SY5Y Differentiation)

Critique of Standard Practice: Many labs use undifferentiated SH-SY5Y neuroblastoma cells. These are essentially cancer cells with high proliferative rates and low excitability. They lack the synaptic machinery required to test true neuroprotection.

The Solution: We utilize a Retinoic Acid (RA) + BDNF differentiation protocol to arrest the cell cycle and induce a mature dopaminergic-like phenotype.

Experimental Workflow Diagram

DifferentiationWorkflow Thaw Thaw SH-SY5Y (Passage 10-20) Expand Expansion Phase (DMEM/F12 + 10% FBS) Thaw->Expand 3-4 Days Diff1 Differentiation Phase I (10 µM RA, 1% FBS) Days 1-5 Expand->Diff1 Seed at 2x10^4 cells/cm² Diff2 Differentiation Phase II (50 ng/mL BDNF) Days 6-10 Diff1->Diff2 Media Change Mature Mature Neuron Phenotype (Synaptic Markers+) Diff2->Mature Ready for Assay

Figure 1: Two-step differentiation protocol transforming neuroblastoma cells into mature neuronal phenotypes.

Protocol 1: Differentiation Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/
    
    
    
    in collagen-coated plates. Allow 24h attachment.
  • Induction (Day 0-5): Replace medium with DMEM:F12 containing 1% FBS and 10 µM All-trans Retinoic Acid (RA) .

    • Critical: RA is light-sensitive.[1] Handle in low light; wrap tubes in foil.

    • Action: Change media every 48 hours.

  • Maturation (Day 6-10): Switch to Neurobasal medium supplemented with B-27 and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) .

  • Validation: By Day 10, cells should exhibit long neurites (>2x cell body length) and express markers like MAP2 and Tyrosine Hydroxylase (TH).

Phase II: Injury Induction & Quantitative Readouts

To prove neuroprotection, one must first establish a reproducible insult. We focus on Oxidative Stress (


) , a central pathology in neurodegeneration.
Protocol 2: The Dual-Assay System (MTT + LDH)

Relying solely on MTT is dangerous; compounds can reduce metabolic activity (lowering MTT signal) without killing the cell, or conversely, hyperactivate mitochondria in dying cells. We multiplex MTT (metabolism) with LDH (membrane rupture).

Reagents:

  • Stressor: Hydrogen Peroxide (

    
    ), 30% stock. Freshly diluted.
    
  • Positive Control: N-Acetylcysteine (NAC), 1-5 mM.

Step-by-Step:

  • Pre-treatment: Incubate differentiated cells with the Test Compound (0.1 - 10 µM) for 2 hours prior to insult. Include a "Vehicle Only" and "NAC" control.

  • Insult: Add

    
     to a final concentration of 150-300 µM  (determine 
    
    
    
    for your specific batch). Incubate for 24 hours .
  • Supernatant Collection (LDH): Remove 50 µL of supernatant to a fresh plate for LDH analysis before adding MTT.

  • MTT Addition: Add MTT (0.5 mg/mL) to the remaining cells. Incubate 2-4 hours at 37°C. Solubilize formazan with DMSO.

Data Interpretation Table
AssayTargetWhat it Tells YouInterpretation of "Protection"
MTT Mitochondrial ReductaseMetabolic HealthIncreased Absorbance vs. Toxin Control
LDH Cytosolic EnzymeMembrane Rupture (Necrosis)Decreased Absorbance vs. Toxin Control
DCFH-DA Intracellular ROSOxidative BurdenReduced Fluorescence (485/535 nm)

Phase III: Mechanistic Elucidation (Nrf2 Pathway)

If a compound shows protection, the next question is "How?". The Nrf2-ARE pathway is the primary cellular defense against oxidative stress.

Signaling Pathway Diagram

Nrf2Pathway Compound Neuroprotective Compound Keap1 Keap1 (Sensor) Compound->Keap1 Inhibits/Modifies Nrf2_Cyto Nrf2 (Cytosolic) Compound->Nrf2_Cyto Stabilizes Keap1->Nrf2_Cyto Normally degrades Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence (DNA) Nrf2_Nuc->ARE Binds Enzymes HO-1, NQO1, SOD (Antioxidant Enzymes) ARE->Enzymes Transcription ROS ROS / Cell Death Enzymes->ROS Neutralizes

Figure 2: Mechanism of Action. Compounds disrupt Keap1-Nrf2 binding, allowing Nrf2 nuclear translocation.

Protocol 3: ROS Quantification (DCFH-DA)
  • Wash: Wash cells 1x with warm PBS (serum interferes with the probe).

  • Load: Incubate with 10-25 µM DCFH-DA for 30 minutes in the dark.

  • Wash: Remove probe, wash 1x with PBS.

  • Treat: Add compound +/-

    
    .
    
  • Read: Measure fluorescence immediately (Kinetic mode: every 10 mins for 1 hour) at Ex/Em 485/535 nm.

Phase IV: In Vivo Validation (Zebrafish)

Cell culture lacks circuit complexity. The Zebrafish (Danio rerio) PTZ seizure model provides a rapid, ethically compliant readout for neuroprotection against excitotoxicity.

Rationale

Pentylenetetrazol (PTZ) is a GABA-A antagonist.[2] It induces hyper-locomotion and seizures.[2] Neuroprotective compounds should normalize this behavior.

Protocol 4: PTZ-Induced Locomotor Assay
  • Larvae: Use 7 dpf (days post-fertilization) larvae in 96-well plates (1 larva/well).

  • Pre-treatment: Incubate larvae with Test Compound for 1-2 hours.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[3][4] Diazepam (10 µM) or Valproic Acid.

  • Induction: Add PTZ to a final concentration of 10-15 mM .

  • Tracking: Immediately place in a video tracking system (e.g., DanioVision).

  • Analysis: Record "Total Distance Moved" and "Velocity" for 30 minutes.

    • Success Criteria: The compound significantly reduces the Total Distance Moved compared to the PTZ-only group, without causing sedation (baseline movement in non-PTZ controls must remain normal).

References

  • Differentiation of SH-SY5Y cells

    • Title: Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration.[5][6]

    • Source: Journal of Molecular Histology (via PubMed/NIH).
    • Link:[Link]

  • Oxidative Stress Protocols

    • Title: Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells.
    • Source: Nutrition Research and Practice (NIH/PMC).
    • Link:[Link]

  • Assay Comparison (MTT vs LDH)

    • Title: Comparison of the LDH and MTT assays for quantifying cell de
    • Source: Journal of Neuroscience Methods (ResearchG
    • Link:[Link]

  • ROS Detection (DCFH-DA)

    • Title: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.[3][4][7]

    • Source: Bio-protocol (NIH/PMC).
    • Link:[Link]

  • Zebrafish PTZ Model

    • Title: Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs.
    • Source: PLOS ONE.
    • Link:[Link]

Sources

Application Note: Synthesis and Functionalization of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and antifungals. Its amphoteric nature and tautomeric ambiguity (lactam vs. lactim) present specific synthetic challenges, particularly regarding regioselectivity during alkylation and chemoselectivity during oxidation. This guide details a validated workflow for the synthesis of the core scaffold via ester reduction, followed by protocols for its divergence into alkyl halides and aldehydes, and strategies for controlling N- vs. O-alkylation.

Introduction & Retrosynthetic Logic

The target molecule, 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one (1 ), functions as a "linchpin" intermediate. The C3-hydroxymethyl group serves as a handle for fragment growing, while the C6-methyl group provides metabolic stability and steric control.

Tautomeric Considerations

In solution, the 2-pyridone ring exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. For 3,6-disubstituted systems, the lactam (2-oxo) form is thermodynamically favored in polar solvents (DMSO, MeOH) and the solid state. Synthetic protocols must account for this to prevent unwanted O-alkylation byproducts.

Retrosynthetic Analysis

The most reliable route to 1 is the reduction of Methyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (2 ), which is readily accessible via the Guareschi-Thorpe condensation of acetylacetone and cyanoacetamide.

G Precursor Acetylacetone + Cyanoacetamide Ester Ester Intermediate (C8H9NO3) Precursor->Ester Cyclization (Base) Target Target Alcohol (1) 3-(Hydroxymethyl)-6-methyl pyridin-2(1H)-one Ester->Target Reduction (NaBH4/CaCl2) Aldehyde Aldehyde Derivative (Oxidation) Target->Aldehyde MnO2 or DMP Chloride Alkyl Chloride (Substitution) Target->Chloride SOCl2

Figure 1: Synthetic workflow from acyclic precursors to functionalized derivatives.

Module 1: Synthesis of the Core Scaffold

Objective: Reduction of methyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate to 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one.

Rationale: While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent, it is often too harsh for pyridones, leading to ring reduction or complexation. The NaBH4/CaCl2 system generates calcium borohydride in situ, a milder yet potent reducing agent that selectively targets the ester without disturbing the lactam ring.

Protocol A: Enhanced Borohydride Reduction
ParameterSpecification
Reagents Methyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq), NaBH4 (3.0 eq), CaCl2 (1.5 eq)
Solvent Ethanol / THF (2:1 ratio) - Anhydrous
Temperature 0°C to Room Temperature (RT)
Time 4–6 Hours
Yield Target 75–85%

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N2, dissolve CaCl2 (1.5 eq) in anhydrous Ethanol. Stir for 15 minutes to ensure complete solvation.

  • Substrate Addition: Add the starting ester (1.0 eq) dissolved in a minimal amount of THF. Cool the mixture to 0°C using an ice bath.

  • Reduction: Add NaBH4 (3.0 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours.

  • Validation (TLC): Check TLC (10% MeOH in DCM). The starting ester (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Workup: Quench carefully with saturated NH4Cl solution at 0°C. Evaporate volatiles under reduced pressure.

  • Isolation: The product is water-soluble. Extract the aqueous residue continuously with EtOAc or n-Butanol. Alternatively, if the product precipitates upon quenching/concentration, filter and wash with cold water.

  • Purification: Recrystallization from Methanol/Ether is preferred over chromatography due to the polarity of the pyridone.

Module 2: Functionalization of the Hydroxymethyl Handle

Once the alcohol (1) is secured, it serves as a divergence point.

Protocol B: Chlorination (Synthesis of the Alkyl Chloride)

The conversion of the -OH group to -Cl activates the position for nucleophilic attack (e.g., by amines or thiols).

  • Reagent: Thionyl Chloride (SOCl2).[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl3).

  • Catalyst: DMF (catalytic drops).

Critical Step: Pyridones can react with SOCl2 at the 2-position (converting the lactam to 2-chloropyridine). To prevent this, avoid refluxing temperatures if possible and keep reaction times short.

  • Suspend alcohol (1) in dry DCM at 0°C.

  • Add SOCl2 (1.5 eq) dropwise.

  • Stir at RT for 2–3 hours.

  • Endpoint: Cessation of SO2 gas evolution and solubilization of the starting material often indicates completion.

  • Workup: Remove volatiles in vacuo. The product is often isolated as the hydrochloride salt. Do not neutralize unless necessary for the next step, as the free base alkyl chloride is unstable and can self-polymerize.

Protocol C: Oxidation (Synthesis of the Aldehyde)

The aldehyde is a precursor for reductive amination.

  • Reagent: Manganese Dioxide (MnO2) - Activated.

  • Solvent: DCM or Acetone.

  • Conditions: Reflux (mild) or RT with large excess of MnO2.

Note: Dess-Martin Periodinane (DMP) is a cleaner alternative if MnO2 proves sluggish. Avoid PCC/PDC to eliminate chromium contamination risks in bioactive compounds.

Module 3: Regioselective N-Alkylation

A common failure mode in pyridone chemistry is obtaining a mixture of N-alkylated (desired) and O-alkylated (undesired) products.

Mechanism & Control

According to HSAB (Hard and Soft Acids and Bases) theory:

  • N-alkylation (Thermodynamic): Favored by soft electrophiles, polar aprotic solvents, and thermodynamic control.

  • O-alkylation (Kinetic): Favored by hard electrophiles, silver salts (Ag+ coordinates to nitrogen, forcing oxygen attack), and non-polar solvents.

G cluster_0 Condition Set A (Favors N-Alkylation) cluster_1 Condition Set B (Favors O-Alkylation) Substrate Pyridone Anion (Ambident Nucleophile) ConditionsA Base: Cs2CO3 or K2CO3 Solvent: DMF or DMSO Temp: 60-80°C Substrate->ConditionsA ConditionsB Base: Ag2CO3 or NaH Solvent: Toluene/Benzene Temp: RT Substrate->ConditionsB ProductA N-Alkylated Product (Major) ConditionsA->ProductA Soft/Soft Interaction ProductB O-Alkylated Product (Lactim Ether) ConditionsB->ProductB Ag+ Blockade / Hard/Hard

Figure 2: Decision matrix for regioselective alkylation of the pyridone ring.

Protocol D: High-Fidelity N-Alkylation
  • Solvent: DMF (Anhydrous).

  • Base: Cesium Carbonate (Cs2CO3) - 2.0 eq. The "Cesium Effect" enhances solubility and N-selectivity.

  • Electrophile: Alkyl Bromide or Iodide (1.1 eq).

  • Procedure:

    • Dissolve pyridone derivative in DMF.

    • Add Cs2CO3 and stir for 30 mins at RT (deprotonation).

    • Add electrophile. Heat to 60°C.

    • Validation: O-alkylated byproducts usually have higher

      
       values than N-alkylated products on silica gel (EtOAc/Hexane).
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Reduction Incomplete solubility of CaCl2 or moisture in solvent.Ensure Ethanol is anhydrous; increase reaction time; switch to LiBH4 in THF.
Chlorination "Gum" Polymerization of the alkyl chloride.Keep the product as the HCl salt; use immediately in the next step.
O-Alkylation Observed Use of NaH in non-polar solvents or "Hard" leaving groups (OTs).Switch to Cs2CO3/DMF; use Alkyl Iodides; increase temperature to favor thermodynamic N-product.
Product Water Solubility Amphoteric nature of the hydroxymethyl pyridone.Avoid aqueous workup for the alcohol step if possible; salt out the aqueous phase with NaCl before extraction.

References

  • Synthesis of 3-hydroxymethyl-6-methyl-2-pyridone

    • Pipzine Chemicals.[1] (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. Retrieved from 2

  • General Reduction Protocols for Pyridone Esters

    • ChemicalBook. (n.d.). 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Synthesis. Retrieved from 3[4]

  • Regioselective Alkylation Strategies

    • Loughborough University Research Repository. (2014). Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives.[5] Retrieved from 5

  • Chlorination Reagents (Thionyl Chloride)

    • PubChem.[1][6] (n.d.). Thionyl Chloride Compound Summary. Retrieved from 1[6]

  • Oxidation Protocols (Aldehydes)

    • Chemistry LibreTexts. (2023).[7][8][9] Oxidation of Aldehydes and Ketones.[7][8][10][11] Retrieved from 7

Sources

Application Note: High-Sensitivity Quantification of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantification of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (HMP) , a polar pyridinone derivative often monitored as a synthesis impurity or metabolic intermediate in drug development (e.g., related to pirfenidone analogs or vitamin B6 pathways).[1][2]

Due to the high polarity of the hydroxymethyl group and the pyridinone core, traditional C18 reversed-phase chromatography often results in poor retention and ion suppression near the void volume. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and sensitivity, validated against FDA Bioanalytical Method Validation Guidelines (M10).[2]

Key Performance Indicators
  • LLOQ: 1.0 ng/mL[2]

  • Linearity: 1.0 – 1000 ng/mL (

    
    )[1]
    
  • Run Time: 4.5 minutes

  • Sample Prep: One-step Protein Precipitation (PPT)

Compound Characterization & MS Optimization

The analyte possesses a basic nitrogen within the lactam ring and a polar hydroxyl group. The method relies on positive electrospray ionization (ESI+).

Table 1: Physicochemical Properties

PropertyValueNotes
Formula

MW 139.15 g/mol Monoisotopic Mass
[M+H]+ 140.2 m/zProtonated Precursor
LogP ~ -0.5 to 0.2Highly Polar (Hydrophilic)
pKa ~11 (OH), ~0.5 (NH)Weakly basic/acidic functionality
Mass Spectrometry Tuning

Direct infusion (10 µL/min) of a 100 ng/mL standard in 50:50 ACN:Water (0.1% Formic Acid) was used to determine optimal transitions.[2]

Fragmentation Logic:

  • Precursor: 140.2 m/z.[1][2]

  • Primary Fragment (Quantifier): Loss of water (

    
    , -18 Da) from the hydroxymethyl group is the dominant pathway, yielding the stable ion at 122.2 m/z .
    
  • Secondary Fragment (Qualifier): Ring contraction or loss of CO (-28 Da) from the pyridone core typically yields ions at 94.1 m/z or 112.1 m/z .[1][2]

Table 2: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
HMP 140.2122.25018Quantifier
HMP 140.294.15032Qualifier
IS (d3-Analog) 143.2125.25018Internal Std

Experimental Workflow (Diagram)

The following diagram outlines the "Dilute-and-Shoot" strategy optimized for HILIC, minimizing evaporative losses often seen with polar volatile metabolites.

Workflow Sample Plasma Sample (50 µL) IS Add IS (d3-HMP) Sample->IS PPT Protein Ppt (200 µL ACN) IS->PPT Centrifuge Centrifuge 12,000 x g, 10 min PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis Supernatant->LCMS

Figure 1: Sample preparation workflow utilizing protein precipitation compatible with HILIC mobile phases.

Chromatographic Conditions (HILIC)

Standard C18 columns fail to retain HMP, causing it to elute with salts and phospholipids (matrix effect zone).[2] We utilize a Zwitterionic HILIC (ZIC-HILIC) or Amide phase to interact with the polar hydroxyl group.[1]

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.[1][2]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Vol: 2 µL (Low volume prevents solvent mismatch).

Mobile Phase Strategy:

  • MP A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for peak shape in HILIC).[2]

  • MP B: Acetonitrile (0.1% Formic Acid).[1][2]

Gradient Table:

Time (min)%A (Aqueous)%B (Organic)Curve
0.0595Initial
0.5595Hold
2.54060Elution
3.04060Wash
3.1595Re-equilibration
4.5595End

Note: HILIC requires longer equilibration times than RP.[2] Ensure the 1.4-minute re-equilibration block is maintained.

Method Validation Protocol

This method is designed to comply with ICH M10 and FDA Bioanalytical Method Validation guidelines.[2]

Linearity & Sensitivity

Prepare calibration standards in matrix (plasma) to account for recovery and matrix effects.[2]

  • Range: 1.0, 2.0, 10, 50, 200, 500, 800, 1000 ng/mL.[2]

  • Acceptance: Back-calculated concentration within ±15% (±20% for LLOQ).

  • Weighting:

    
     regression is recommended to prioritize accuracy at the lower end.[2]
    
Accuracy & Precision

QC samples (Low, Mid, High) are analyzed in quintuplicate (n=5) over three separate days.

LevelConc (ng/mL)Max CV%Accuracy Range
LLOQ 1.020%80-120%
Low QC 3.015%85-115%
Mid QC 40015%85-115%
High QC 80015%85-115%
Matrix Effect & Recovery

Because HMP elutes early in RP but later in HILIC, phospholipid interference is minimized.[2] However, validation must quantify Matrix Factor (MF).[2]

  • Protocol: Compare peak area of post-extraction spiked blank plasma vs. neat solution standard.

  • Calculation:

    
    
    
  • Goal: IS-normalized MF should be between 0.85 and 1.15.

Proposed Fragmentation Pathway[1][3][4][5]

Understanding the fragmentation is vital for troubleshooting interference.[2]

Fragmentation Parent Precursor Ion [M+H]+ = 140.2 (Protonated) Intermed Dehydration [-H2O] Parent->Intermed -18 Da (H2O) Frag1 Product Ion m/z = 122.2 (Stable Pyridinium) Intermed->Frag1 Dominant Frag2 Ring Contraction [-CO] Frag1->Frag2 -28 Da (CO) Frag3 Product Ion m/z = 94.1 Frag2->Frag3

Figure 2: Proposed ESI+ fragmentation pathway.[1][2] The loss of the hydroxymethyl hydroxyl group is the primary energetic favor.

Troubleshooting & Critical Considerations

  • HILIC Conditioning: New Amide columns require "breaking in."[1][2] Flush with 50 column volumes of 50:50 ACN:Water (200 mM Ammonium Acetate) before first use to saturate silica sites.[2]

  • Sample Solvent Mismatch: Injecting a 100% aqueous sample into a HILIC column (high organic MP) causes peak splitting. Crucial: The final extract must be >80% Acetonitrile.[2] The PPT supernatant (approx 75-80% ACN) is ideal for direct injection.[1][2]

  • Carryover: Pyridones can stick to metallic surfaces.[2] Use a needle wash of 10:45:45 Formic Acid:MeOH:Water.[2]

References

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2] Link

  • Gautam, N., et al. (2020).[2][3] Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Link

  • NIST Chemistry WebBook. (2023).[1][2] Mass spectrum of 2(1H)-Pyridinone derivatives. National Institute of Standards and Technology.[2] Link

  • Zhou, S., et al. (2017).[2] Hydrophilic interaction chromatography-tandem mass spectrometry for the determination of polar metabolites. Journal of Chromatography A. (Contextual grounding for HILIC separation of polar pyridines).

Sources

Strategic Synthesis of Pyridinone Scaffolds: From Regiocontrol to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

Pyridinone derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in FDA-approved therapeutics such as Pirfenidone (idiopathic pulmonary fibrosis) and Ciclopirox (antifungal). However, the synthesis of these heterocycles is complicated by ambident nucleophilicity (N- vs. O-alkylation) and the need for robust late-stage functionalization. This guide provides three validated workflows for the synthesis of 2- and 4-pyridinones, moving from fundamental regiocontrol to advanced catalytic C-H activation.

Module 1: Mastering Regioselectivity (N- vs. O-Alkylation)

The Challenge: 2-Pyridinones exist in a tautomeric equilibrium with 2-hydroxypyridines.[1] Under basic conditions, the deprotonated anion is an ambident nucleophile. The "Hard and Soft Acids and Bases" (HSAB) theory dictates that the harder center (Oxygen) reacts with hard electrophiles, while the softer center (Nitrogen) reacts with soft electrophiles. However, solvent and counter-ion effects often override this, leading to mixtures.

Experimental Protocol: Regioselective N-Alkylation

Target: Synthesis of N-substituted-2-pyridinones (Pirfenidone analogs).

Principle: To favor N-alkylation, we utilize a "soft" environment (polar aprotic solvent) and a counter-ion that does not tightly coordinate to the oxygen, allowing the nitrogen lone pair to drive the attack.

Materials:

  • Substrate: 2-Pyridinone (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide) (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)

  • Solvent: DMF (Anhydrous) or 2% Tween-20 in Water (Green Alternative)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask. Purge with Argon.

  • Deprotonation:

    • Method A (Standard): Dissolve 2-pyridinone in DMF (0.2 M). Add Cs₂CO₃. Stir at RT for 30 min.

    • Method B (Green/Micellar): Dissolve 2-pyridinone in 2 wt% Tween-20/Water.[2][3] No inert gas required.

  • Addition: Add the electrophile dropwise via syringe to control exotherm.

  • Reaction:

    • DMF: Heat to 60°C for 4–6 hours.

    • Micellar:[2] Stir at RT for 12–24 hours.

  • Monitoring (Stop Criteria): Monitor by TLC (EtOAc/Hexane 1:1). N-alkylated product is typically more polar (lower R_f) than the O-alkylated byproduct due to the loss of aromaticity.

  • Workup:

    • Dilute with EtOAc.[4][5] Wash 3x with LiCl (5% aq) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on Silica Gel. Elute O-isomer first (non-polar), followed by N-isomer.

Data Summary: Conditions vs. Selectivity

ConditionBaseSolventMajor IsomerN:O Ratio (Approx)
Standard Cs₂CO₃DMFN-alkyl >10:1
Silver Salt Ag₂CO₃TolueneO-alkyl 1:20
Micellar None/Mild2% Tween-20/H₂ON-alkyl >15:1

(Note: Silver salts coordinate to the Nitrogen lone pair, blocking it and forcing O-alkylation).

Pathway Visualization: Regioselectivity Decision Tree

G Start Start: 2-Pyridinone Decision Desired Isomer? Start->Decision N_Route Target: N-Alkylation (e.g., Pirfenidone) Decision->N_Route Retain Carbonyl O_Route Target: O-Alkylation (2-alkoxypyridine) Decision->O_Route Aromatize Ring Cond_N Conditions: Solvent: DMF/DMSO Base: Cs2CO3 or NaH N_Route->Cond_N Cond_O Conditions: Solvent: Benzene/Toluene Reagent: Ag2CO3 O_Route->Cond_O Mech_N Mechanism: Thermodynamic Control Free Ion Pair Cond_N->Mech_N Mech_O Mechanism: Kinetic/Coordination Control Ag blocks N-site Cond_O->Mech_O

Figure 1: Decision matrix for selecting reaction conditions based on the desired alkylation site.

Module 2: De Novo Ring Construction (The "ANRORC" Approach)

The Challenge: Functionalizing an existing pyridinone ring is limited by the directing effects of the carbonyl. De novo synthesis allows for the installation of substituents before the ring is formed or by transforming a different heterocycle.

Experimental Protocol: 4-Pyrone to 4-Pyridinone Transamination

Target: Synthesis of 1-substituted-4-pyridinones (e.g., Deferiprone analogs).

Principle: 4-Pyrones (like Maltol or Kojic acid derivatives) are electrophilic at the C2 and C6 positions. Primary amines can attack the C2 position, leading to ring opening (ANRORC mechanism: Addition of Nucleophile, Ring Opening, Ring Closure) and subsequent recyclization to the pyridinone.

Materials:

  • Substrate: Maltol or Chelidonic Acid derivative (1.0 equiv)

  • Reagent: Primary Amine (R-NH₂) (1.5–3.0 equiv)

  • Solvent: Ethanol/Water (1:1) or dilute Acetic Acid (50%)

  • PH Control: NaOH (to adjust pH to ~8–9 if using amine salts)

Step-by-Step Workflow:

  • Dissolution: Suspend the 4-pyrone derivative in Ethanol/Water (1:1) [0.5 M concentration].

  • Amine Addition: Add the primary amine. If the amine is a liquid, add neat. If a solid hydrochloride salt, dissolve in minimal water and neutralize with equimolar NaOH before addition.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C).

    • Critical Observation: The solution often darkens initially.

  • Duration: Reflux for 6–12 hours. Monitor by HPLC or LC-MS (Pyrones have distinct UV absorbance compared to Pyridinones).

  • Workup (Crystallization):

    • Cool the reaction mixture to 0°C.

    • The 4-pyridinone often precipitates out. Filter and wash with cold ethanol.

    • Alternative: If no precipitate, acidify to pH 3 (if carboxylates are present) or extract with Dichloromethane (DCM).

  • Validation: NMR will show the disappearance of the pyrone ring protons and the appearance of the N-substituent signals.

Pathway Visualization: ANRORC Mechanism

G Pyrone 4-Pyrone (Electrophile) Inter1 Michael Addition (C2 Attack) Pyrone->Inter1 + Amine Amine Primary Amine (R-NH2) Amine->Inter1 RingOpen Ring Opening (Dione Intermediate) Inter1->RingOpen C-O Bond Cleavage RingClose Ring Closure (-H2O) RingOpen->RingClose N-Attack on Carbonyl Product 4-Pyridinone RingClose->Product Aromatization

Figure 2: The ANRORC mechanism converting Pyrones to Pyridinones via amine insertion.

Module 3: Late-Stage Functionalization (C-H Activation)

The Challenge: Traditional cross-coupling (Suzuki/Stille) requires pre-functionalized halogenated precursors, which adds synthetic steps. Direct C-H activation allows for the functionalization of the C3, C5, or C6 positions of the native scaffold.

Experimental Protocol: Pd-Catalyzed C-H Alkenylation

Target: C3/C5-Alkenylation of N-methyl-2-pyridinone (Fujiwara-Moritani type).

Principle: Electron-deficient heterocycles like pyridinones are challenging substrates. However, the carbonyl oxygen can act as a weak directing group, or the innate electronics can direct Palladium to the C3/C5 positions.

Materials:

  • Substrate: N-Methyl-2-pyridinone (1.0 equiv)

  • Coupling Partner: Ethyl Acrylate or Styrene (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: AgOAc (2.0 equiv) or Cu(OAc)₂ (under O₂ atmosphere)

  • Solvent: 1,4-Dioxane or Acetic Acid

  • Acid Additive: Pivalic Acid (30 mol%) - Crucial for proton transfer steps.

Step-by-Step Workflow:

  • Setup: Use a sealed pressure tube. Add Pd(OAc)₂, AgOAc, and Pivalic acid.

  • Substrate Addition: Add the pyridinone and the alkene partner.[6] Add Solvent (0.2 M).

  • Reaction: Seal and heat to 110°C for 16 hours.

    • Note: The reaction mixture will turn black (Pd black precipitation) if the oxidant is exhausted.

  • Filtration: Cool to RT. Filter through a Celite pad to remove metal salts. Wash with EtOAc.[5]

  • Purification: Concentrate filtrate. Purify via column chromatography.

  • Regioselectivity Check: C-H activation usually occurs at the C3 or C5 position (ortho/para to the electron-donating Nitrogen). 2D-NMR (HMBC) is required to distinguish regioisomers.

Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoningSwitch to Pd(TFA)₂; Ensure inert gas purge before heating.
Regio-scrambling High TemperatureLower temp to 90°C; Use a directing group (e.g., N-2-pyridyl).
Pd Black Formation Inefficient re-oxidationIncrease oxidant load or introduce O₂ balloon.
References
  • Regioselective Alkylation Review

    • Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.[7]

    • Source: RSC Advances, 2023.
    • Link:[Link]

  • Green Chemistry Approach

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[2]

    • Source: Organic Letters, 2015.
    • Link:[Link]

  • De Novo Synthesis (Pyrone Conversion)

    • Title: The Preparation of 1-Aryl-3-hydroxy-4-pyridones and Related Compounds.[8]

    • Source: Acta Chemica Scandinavica (Classic Protocol).
    • Link:[Link]

  • C-H Activation Overview: Title: Transition-Metal-Catalyzed C–H Functionalization of 2-Pyridones. Source: Synthesis (Thieme), 2014.
  • Title: Method for synthesizing pirfenidone (Patent US8519140B2).

Sources

Troubleshooting & Optimization

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation, and Handling Guide[1][2]

Status: Senior Application Scientist Verified Last Updated: January 2026 Molecule Class: Substituted 2-Pyridone / Heterocyclic Primary Alcohol[1][2][3]

Executive Technical Overview

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is a bifunctional heterocyclic intermediate often employed in fragment-based drug discovery (FBDD) and the synthesis of EZH2 inhibitors.[1][2] Its chemical behavior is defined by two competing reactivity centers: the amphoteric 2-pyridone ring and the labile primary alcohol at the C3 position.[1][2]

While the 6-methyl group provides some steric protection and electron donation, this molecule exhibits distinct stability challenges—specifically oxidative dehydrogenation and photochemical dimerization .[1][2] This guide synthesizes data from structural analogs (e.g., 3-hydroxymethyl-2-pyridone, CAS 42463-41-2) to provide actionable troubleshooting protocols.[1][2][3]

Core Stability Profile

A. Tautomeric Equilibrium (The "Ghost Peak" Phenomenon)

In solution, this molecule exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2]

  • Solid State / Polar Solvents (DMSO, MeOH, Water): Predominantly Lactam (favored by ~3-4 kcal/mol).[1][2]

  • Non-Polar Solvents (CHCl3, Toluene): Significant presence of Lactim .[2]

  • Impact: Users often report "impurities" in NMR or "split peaks" in HPLC.[1][2] These are often tautomers, not degradants.[2]

B. Degradation Pathways

The molecule has three primary failure modes during storage and processing:

  • Oxidative Dehydrogenation (Aerobic): The C3-hydroxymethyl group is "benzylic-like" and electron-rich.[1][2][3] Exposure to air, especially on silica gel or in basic solution, oxidizes the alcohol to the aldehyde (CHO) and subsequently the carboxylic acid .[2]

  • Photochemical Dimerization: Under UV light (λ < 300 nm), 2-pyridones undergo a [4+4] cycloaddition to form "head-to-tail" or "head-to-head" dimers.[1][2][3] This is irreversible and precipitates as an insoluble solid.[1][2]

  • Dehydration-Driven Oligomerization: Under acidic conditions, the alcohol can dehydrate to form a reactive aza-quinone methide intermediate, leading to polymerization.[1][2]

Interactive Troubleshooting Guide

Scenario 1: "My sample turned yellow/brown during storage."
Probable Cause Mechanism Corrective Action
Oxidation Conversion of -CH₂OH to -CHO (Aldehyde).[1][2][3] The aldehyde is a chromophore and can undergo aldol-like condensations (browning).[1][2]Purify: Recrystallize from EtOH/EtOAc. Prevent: Store under Argon/Nitrogen at -20°C. Avoid storing in solution.
N-Oxide Formation If stored in protic solvents with trace peroxides, the pyridine nitrogen may oxidize.[1][2]Test: Check LCMS for M+16 peak. Prevent: Use peroxide-free solvents (test THF/Ether).[1][2][3]
Scenario 2: "Inconsistent yields during alkylation reactions."
Probable Cause Mechanism Corrective Action
O- vs N-Alkylation The pyridone oxygen and nitrogen are competing nucleophiles.[1][2][3][4] The ratio depends on the counter-ion and solvent.[2]For N-Alkylation: Use soft bases (Cs₂CO₃) in DMF.[1][2][3] For O-Alkylation: Use Ag₂CO₃ or hard electrophiles.[1][2][3]
Alcohol Interference The C3-OH is also nucleophilic.[1][2][3]Protocol: Protect C3-OH as a TBDMS ether or acetate before attempting ring alkylation.[1][2][3]
Scenario 3: "HPLC shows a split peak or broad tailing."
Probable Cause Mechanism Corrective Action
Tautomer Separation The Lactam and Lactim forms are separating on the column.[1][2][3]Fix: Add 0.1% TFA (acidic) or 10mM Ammonium Acetate (buffer) to the mobile phase to collapse the equilibrium.
Dimerization Sample was left in ambient light on the autosampler.[2]Fix: Use amber vials. Check for a peak at exactly 2x Molecular Weight in LCMS.[1][2]

Visualizing the Chemistry

Figure 1: Critical Degradation Pathways

This diagram illustrates the flow from the stable precursor to its common degradants.[2]

DegradationPathways Start 3-(Hydroxymethyl)- 6-methylpyridin-2(1H)-one (Target Molecule) Aldehyde Degradant A: Aldehyde Derivative (Yellowing) Start->Aldehyde Air Oxidation (Slow, accelerated by base) Dimer Degradant C: [4+4] Photodimer (Precipitate) Start->Dimer UV Light (λ < 300nm) [4+4] Cycloaddition Acid Degradant B: Carboxylic Acid (Insoluble) Aldehyde->Acid Auto-oxidation

Caption: Primary degradation routes. Oxidative yellowing is the most common storage issue, while photodimerization occurs rapidly in solution under ambient light.[2]

Figure 2: Tautomeric Equilibrium

Understanding this is crucial for interpreting NMR and HPLC data.[1][2]

Tautomerism Lactam Lactam Form (2-one) (Major in DMSO/H2O) Lactim Lactim Form (2-OH) (Minor in CDCl3) Lactam->Lactim Fast Equilibrium (H-shift)

Caption: The lactam form is generally the reactive species in nucleophilic substitutions and the stable form in the solid state.[2][3]

Standard Operating Procedures (SOPs)

SOP-01: Storage & Handling
  • State: Solid powder is significantly more stable than solution.[1][2]

  • Temperature: Store at -20°C for long-term (>1 month). +4°C is acceptable for active use (<1 week).[2]

  • Atmosphere: Store under Argon or Nitrogen.[1][2] The hydroxymethyl group is sensitive to atmospheric oxygen over time.[2]

  • Container: Amber glass vials are mandatory to prevent photodimerization.[1][2]

SOP-02: QC Analysis (HPLC Method)

To avoid artifacts from tautomerism, use a buffered acidic method.[1][2][3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[2]

  • Note: If peak splitting persists, switch to 10mM Ammonium Acetate (pH 4.5) in water as Phase A.[2]

Frequently Asked Questions (FAQs)

Q: Can I dry this compound in a vacuum oven at 60°C? A: Proceed with caution. While the melting point is likely >130°C, prolonged heat in the presence of trace oxygen can initiate oxidation of the CH₂OH group.[2] We recommend vacuum drying at ambient temperature or max 40°C.[1][2]

Q: I see a peak at M+14 in my LCMS. Is this methylation? A: Unlikely unless you used methyl iodide.[1][2] A peak at M+14 often corresponds to the oxidation to the aldehyde (M-2) followed by hydration or an artifact.[1][2] However, check if you are seeing M+16 (N-oxide) or 2M (Dimer).[1][2][3] If you specifically see M+14, check for contamination with a homolog.[2]

Q: Why is the solubility poor in Dichloromethane (DCM)? A: The lactam form (dominant) is highly polar due to the amide-like -NH-C=O bond and hydrogen bonding capability.[1][3] DCM is a poor solvent for unsubstituted pyridones.[1][2] Use 5-10% Methanol in DCM or pure DMSO/DMF for reactions.[1][2][3]

References

  • PubChem Compound Summary. 3-(Hydroxymethyl)pyridin-2(1H)-one (Analog).[1][2][5] National Center for Biotechnology Information.[1][2] Link

  • Jubilant Ingrevia. Safety Data Sheet: 3-(Hydroxymethyl)pyridine (Structural Analog Stability Data).Link

  • ChemicalBook. Synthesis and Properties of Hydroxymethyl-pyridones.Link[1][3]

  • Stack Exchange Chemistry. Stability of 4-pyridone vs 4-pyridinol (Tautomerism Mechanics).Link

(Note: Direct literature on the specific 6-methyl isomer is proprietary/sparse.[1][2] Data is extrapolated from the verified chemistry of the 3-hydroxymethyl-2-pyridone core scaffold, CAS 42463-41-2).[1][2][3][5]

Sources

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Derivative Chemistry Division Subject: Troubleshooting Guide for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (CAS: 42463-41-2) Ticket ID: PYR-SOL-42463 Status: Resolved / Knowledge Base Article[1][2][3][4]

Executive Summary

This technical guide addresses the persistent solubility and isolation challenges associated with 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (also referred to as 3-hydroxymethyl-6-methyl-2-pyridone).[1][2][3][4]

While structurally simple, this molecule exhibits "brick-dust" physical properties typical of pyridones: high crystallinity due to intermolecular hydrogen bonding (dimerization) and amphoteric behavior.[1][2][3] These characteristics often lead to failed extractions, streaking on chromatography columns, and precipitation in biological buffers.[2][3]

Part 1: The Solubility Matrix

The following data consolidates internal bench testing and literature precedents for 2-pyridone derivatives. Use this to select the correct solvent system for your specific application.[1][2][3][5]

Solvent SystemSolubility RatingApplication Notes
DMSO / DMF High (>50 mg/mL)Ideal for stock solutions.[1][2][3][4] Warning: Difficult to remove during isolation.[1][2][3]
Methanol / Ethanol Moderate (Hot) Primary choice for recrystallization.[1][3][4][6] Solubility drops significantly at RT.[1][2][3]
Water (Neutral) Sparingly Soluble Soluble hot; tends to crystallize upon cooling.[1][3]
Water (Acidic pH < 3) Moderate Protonation of the carbonyl oxygen/nitrogen increases solubility but forms salts.[1][3]
Dichloromethane (DCM) Poor Major Trap: Does not effectively extract the compound from water.[1][3][4]
Ethyl Acetate Poor Only useful for triturating (washing away impurities).[1][3]
Diethyl Ether / Hexanes Insoluble Use as an anti-solvent to crash out the product.[1][2][3]

Part 2: Synthesis & Workup Troubleshooting

Problem: "I synthesized the compound via hydroxymethylation (Formaldehyde/Base), but I cannot extract it from the aqueous layer. DCM extraction yields nothing."[1][3]

Root Cause: The 2-pyridone motif is highly polar and forms strong hydrogen bond networks with water.[1][2][3][4] The hydroxymethyl group at position 3 adds a second H-bond donor/acceptor site, making the molecule more water-soluble than the starting material (6-methyl-2-pyridone).[1][2][3] Standard lipophilic solvents (DCM, Et2O) cannot break this hydration shell.[1][3]

The Solution: "Salting Out" & Alcohol Extraction Do not use DCM.[1][2][3][4] Follow this modified workup protocol:

  • Neutralization: Carefully adjust the reaction mixture pH to ~6.5–7.0 using dilute HCl. (Avoid strong acidification, which forms the pyridinium salt).[2][3]

  • Saturation: Saturate the aqueous phase with solid NaCl (brine saturation). This disrupts the hydration shell.[1][2][3]

  • Extraction: Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .[1][2][3]

    • Why: n-Butanol is immiscible with brine but polar enough to solvate the pyridone.[1][2][3]

  • Alternative (Dry Workup): If extraction fails, evaporate the aqueous layer to complete dryness (obtaining a solid salt/product mix).[1][3] Triturate this solid vigorously with hot Ethanol or Methanol , filter off the inorganic salts (NaCl), and evaporate the filtrate.[2][3]

Workflow Visualization: Isolation Decision Tree

WorkupLogic Start Reaction Complete (Aqueous Mixture) Neutralize Adjust pH to 7.0 Start->Neutralize Saturate Saturate with NaCl Neutralize->Saturate ExtractTest Attempt Extraction with DCM? Saturate->ExtractTest DryMethod Evaporate to Dryness (Solid Residue) Saturate->DryMethod If Emulsion Forms Fail STOP: Poor Recovery (Partition Coefficient < 0.1) ExtractTest->Fail Yes CorrectSolvent Use n-Butanol or CHCl3:IPA (3:1) ExtractTest->CorrectSolvent No Final Crude Product Isolated CorrectSolvent->Final Leach Triturate with Hot EtOH Filter Salts DryMethod->Leach Leach->Final

Caption: Decision logic for isolating hydrophilic pyridones from aqueous reaction mixtures.

Part 3: Purification Guide

Problem: "The compound streaks on silica gel columns and won't crystallize."

Scenario A: Column Chromatography Issues Pyridones possess a lactam-lactim tautomeric equilibrium and can act as H-bond donors to the silica surface (silanols), causing severe tailing/streaking.[1][2][3][4]

  • Fix: Deactivate the silica.[1][2][3]

    • Mobile Phase: Use DCM : Methanol (95:5 to 90:10).[1][3]

    • The Secret Ingredient: Add 1% Triethylamine or 1% Acetic Acid to the mobile phase.[2][3][4] This competes for the active sites on the silica, sharpening the peak.[2][3]

Scenario B: Recrystallization (The "Oil Out" Phenomenon) If the compound oils out instead of crystallizing:

  • Solvent: Use boiling Ethanol .

  • Technique: Dissolve in minimum boiling ethanol. If it's too soluble, add Ethyl Acetate dropwise to the hot solution until slight turbidity appears.[2][3]

  • Cooling: Allow to cool to room temperature slowly (wrap the flask in foil). Then move to 4°C. Rapid cooling traps impurities and causes oiling.[1][2][3]

Part 4: Biological Assay Formulation

Problem: "The compound precipitates when I dilute my DMSO stock into PBS buffer."

Scientific Context: While the hydroxymethyl group aids solubility, the flat, planar nature of the pyridone ring encourages "stacking" (pi-pi interactions) in aqueous environments, leading to micro-precipitation that can cause false positives in assays (pan-assay interference).[2][3]

Formulation Protocol:

  • Cosolvent: Do not inject 100% DMSO stock directly into PBS.

  • Step-Down Dilution:

    • Prepare Stock: 10 mM in DMSO.

    • Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol .[1][2][3]

    • Final: Dilute into buffer. The PEG/PG chain acts as a dispersant, preventing the rapid self-aggregation of the pyridone rings.[2][3]

Part 5: Frequently Asked Questions (FAQ)

Q: Is the compound stable in water? A: Yes, the hydroxymethyl group is generally stable at neutral pH.[2][3] However, avoid strong acids at high temperatures, which can cause dehydration (forming a reactive methylene intermediate) or ether formation.[2][3]

Q: Why does the NMR show broad peaks? A: This is characteristic of pyridones due to exchangeable protons (the N-H) and tautomerism.[3] Run the NMR in DMSO-d6 rather than CDCl3. DMSO breaks the intermolecular H-bonds, resulting in sharper peaks.[2][3]

Q: Can I use UV to detect it? A: Yes. 2-Pyridones have a distinct UV absorption around 290–300 nm (due to the conjugated amide system).[1][2][3] This is red-shifted compared to simple pyridines.[1][2][3]

References & Grounding

  • Compound Identity: PubChem CID 10630482 (Analogous parent structure); CAS 42463-41-2.[1][2][3][4] [1][3][4]

  • Pyridone Solubility & Tautomerism: Detailed analysis of 2-pyridone dimerization and solubility profiles in organic solvents. [1][3][4]

  • Hydroxymethylation Methodologies: Standard protocols for functionalizing pyridones using formaldehyde in basic media (analogous to Kojic acid synthesis).[1][3][4]

  • Recrystallization Techniques: General solvent selection for polar heterocycles.[1][2][3][4]

Sources

Interpreting complex NMR spectra of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Ticket ID: NMR-PYR-2ONE-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely analyzing 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one . This scaffold presents a "perfect storm" of NMR challenges: lactam-lactim tautomerism, exchangeable protons, and regio-chemical ambiguity.

This guide moves beyond basic assignment. We address the causality of spectral anomalies and provide self-validating workflows to confirm your structure.

Module 1: The "Ghost" Peaks (Tautomerism & Solvent Effects)

User Symptom: "My spectrum in CDCl₃ looks messy, duplicated, or the chemical shifts don't match the literature values I found for DMSO-d₆."

Root Cause: 2-Pyridones exist in a dynamic equilibrium between the Lactam (2-pyridone) and Lactim (2-hydroxypyridine) forms.

  • In Non-Polar Solvents (CDCl₃): The equilibrium is sensitive. You often see a mixture of tautomers or hydrogen-bonded dimers, leading to broadened or "ghost" peaks.

  • In Polar Aprotic Solvents (DMSO-d₆): The high dielectric constant stabilizes the dipolar Lactam form, locking the molecule into a single observable species.

Technical Insight: The Lactam form is thermodynamically favored in the solid state and polar solutions. The C=O bond is shorter and stronger, and the N-H bond becomes distinct.

Visualization: Tautomeric Equilibrium

Tautomerism Lactam Lactam Form (Major in DMSO) Polar Species Lactim Lactim Form (Minor/Trace in CDCl3) Non-Polar Species Lactam->Lactim Tautomerization (Fast/Slow Exchange) Dimer H-Bonded Dimer (Common in CDCl3) Lactam->Dimer Concentration Dependent

Figure 1: The equilibrium shifts based on solvent polarity. DMSO-d₆ locks the Lactam form (blue), providing the sharpest spectra.

Troubleshooting Steps:

  • Switch Solvent: If your CDCl₃ spectrum is ambiguous, immediately switch to DMSO-d₆ . This is the industry standard for pyridones [1].

  • Check Carbonyl Shift: In the Lactam form, the C2 carbonyl carbon appears at ~160-165 ppm . In the Lactim form, this carbon (C-OH) shifts upfield to ~155-160 ppm .

Module 2: The "Missing" Protons (Exchangeables)

User Symptom: "I can identify the methyl and ring protons, but the NH and OH signals are either missing, extremely broad, or integrated poorly."

Root Cause: Protons on heteroatoms (N-H, O-H) undergo chemical exchange with trace water in the solvent.

  • Fast Exchange: The signal merges with the water peak (averaged shift).

  • Intermediate Exchange: The signal broadens into the baseline (disappears).

  • Slow Exchange: Distinct peaks are observed.[1][2]

Diagnostic Table: Chemical Shift Expectations (DMSO-d₆)

Proton TypeExpected Shift (

)
MultiplicityBehavior
NH (Ring) 11.0 - 13.0 ppm Broad SingletOften very broad due to quadrupole broadening from

and exchange.
OH (Hydroxymethyl) 4.5 - 5.5 ppm Triplet (if dry)Appears as a triplet (

) only if the sample is strictly anhydrous.
CH₂ (Hydroxymethyl) 4.2 - 4.4 ppm Doublet or SingletBecomes a doublet if coupling to OH is preserved; singlet if OH is exchanging fast.
H4 (Ring) 7.2 - 7.5 ppm Doublet (

)
Downfield due to deshielding from C=O.
H5 (Ring) 6.0 - 6.3 ppm Doublet (

)
Upfield due to resonance electron donation from N and O.
CH₃ (Methyl) 2.1 - 2.3 ppm SingletMay show weak allylic coupling to H5.

Protocol: The D₂O Shake Test (Self-Validation)

  • Acquire a standard 1H spectrum in DMSO-d₆.

  • Add 1-2 drops of D₂O directly to the NMR tube.

  • Shake and re-acquire.

  • Result: The NH (11-13 ppm) and OH (4.5-5.5 ppm) signals will disappear (exchange with D), while C-H signals remain. This confirms their identity.

Module 3: Regio-Isomer Confirmation (HMBC Logic)

User Symptom: "How do I prove I have the 3-hydroxymethyl-6-methyl isomer and not the 3-methyl-6-hydroxymethyl isomer?"

Root Cause: 1D NMR cannot easily distinguish these isomers because the electronic environments are similar. You must use HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity.[3]

The Logic Chain: You need to "walk" from the Methyl group to the Carbonyl.

  • Anchor: Identify the Methyl protons (~2.2 ppm).

  • Path: Look for 3-bond correlations (

    
    ) from the Methyl protons.
    
  • Differentiation:

    • If 6-Methyl: The Methyl protons will correlate to C5 (CH) and the quaternary C6 (ipso). Crucially, they are too far to see the Carbonyl (C2).

    • If 3-Methyl: The Methyl protons would correlate to C2 (Carbonyl) and C4 .

Visualization: HMBC Connectivity Flow

HMBC cluster_legend Interpretation Key Me_Protons Methyl Protons (H-6) C5 C-5 (CH) (~105 ppm) Me_Protons->C5 Strong 3-bond correlation C6 C-6 (Quaternary) (~140-150 ppm) Me_Protons->C6 Strong 2-bond correlation CH2_Protons Hydroxymethyl Protons (H-3) C2 C-2 (Carbonyl) (~162 ppm) CH2_Protons->C2 CRITICAL PROOF 3-bond correlation to C=O C4 C-4 (CH) (~135-140 ppm) CH2_Protons->C4 3-bond correlation Note If Methyl correlates to C=O, you have the WRONG isomer (3-Methyl).

Figure 2: HMBC correlation map. The connection between the Hydroxymethyl protons and the Carbonyl (C2) definitively proves the substitution at position 3.

Standard Operating Protocol: High-Resolution Sample Prep

To ensure you see the splitting patterns described above (especially the OH triplet), follow this strict preparation protocol.

  • Drying: Dry the solid compound under high vacuum (< 1 mbar) for at least 2 hours to remove lattice water.

  • Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule. Avoid "stock" bottles that have been opened previously, as DMSO is hygroscopic.

  • Concentration: Prepare a solution of 10-15 mg in 0.6 mL of solvent.

    • Why? Too high concentration promotes aggregation/dimerization. Too low reduces signal-to-noise for 2D experiments.

  • Temperature: If peaks are still broad, run the experiment at 300K or 310K . Slight heating increases the exchange rate of OH/NH protons, often sharpening them or collapsing them completely to simplify the rest of the spectrum [2].

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative text on solvent selection and tautomerism).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for chemical shift ranges).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Reference for understanding acidity/exchange in DMSO). Link

Sources

Technical Support Center: Scalable Synthesis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: PYR-SC-2024-001[1]

Executive Summary

This guide addresses the scale-up challenges for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (CAS: 42463-41-2).[1] This scaffold is a critical intermediate for kinase inhibitors and epigenetic modulators.[1]

The synthesis presents two primary challenges during scale-up:

  • Regioselectivity: Controlling electrophilic attack at the C3 position versus the C5 position.

  • Solubility & Isolation: The amphoteric nature of the pyridone ring creates "isoelectric traps" where product remains solubilized in the aqueous mother liquor, devastating yields.

We provide two validated workflows: Method A (Direct Hydroxymethylation) for cost-efficiency and Method B (Ester Reduction) for absolute regiocontrol.[1]

Process Workflows (SOPs)

Method A: Direct Hydroxymethylation (The Economy Route)

Best for: Large-scale production where chromatography must be avoided.

Mechanism: Base-mediated electrophilic aromatic substitution (Friedel-Crafts hydroxyalkylation).[1]

ParameterSpecificationRationale
Starting Material 6-methylpyridin-2(1H)-oneCommercial starting block.[1]
Reagent Formaldehyde (37% aq.)1.05 – 1.10 equivalents.[1] Do not exceed 1.2 eq to prevent C3,C5-bis-hydroxymethylation.[1]
Base NaOH (10% aq.)1.1 equivalents.[1] Solubilizes the pyridone by forming the sodium salt.
Temperature 40°C – 55°C<40°C: Reaction stalls.[1] >60°C: Promotes bis-addition and polymerization.[1]
Reaction Time 4 – 6 HoursMonitor disappearance of SM by HPLC.

Step-by-Step Protocol:

  • Dissolution: Charge 6-methylpyridin-2(1H)-one into reactor. Add 1.1 eq of 10% NaOH solution. Stir until clear (formation of sodium pyridinolate).

  • Addition: Heat to 40°C. Add Formaldehyde (37% aq) dropwise over 1 hour. Exotherm Warning: Maintain T < 50°C.

  • Aging: Stir at 45-50°C for 4 hours.

  • Quench & Crystallization: Cool to 10°C. Slowly add 6M HCl to adjust pH to 6.0 – 6.5 .

    • Critical: The product is amphoteric.[1] Going to pH < 4 will re-dissolve it as the pyridinium salt.[1]

  • Filtration: Age the slurry for 2 hours at 5°C. Filter and wash with ice-cold water (2x cake volume).

Method B: Reduction of 3-Ester Precursor (The Precision Route)

Best for: High-purity requirements (>99.5%) where regioisomers are unacceptable.

Mechanism: Chemoselective reduction of the ester moiety in the presence of the amide/lactam.

ParameterSpecificationRationale
Precursor Methyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylateThe C3 position is "locked" by the ester group.[1]
Reagent NaBH₄ (Sodium Borohydride)2.5 – 3.0 equivalents.[1]
Solvent Methanol / THF (9:1)Methanol activates NaBH₄; THF solubilizes the ester.
Temperature 0°C → RefluxControlled activation followed by completion.[1][2]

Step-by-Step Protocol:

  • Slurry: Suspend the ester precursor in Methanol (10 vol).

  • Addition: Add NaBH₄ portion-wise at 0-5°C. Hydrogen Evolution Warning.

  • Reaction: Warm to room temperature, then reflux (65°C) for 2-4 hours.

  • Workup: Quench with Acetone (scavenges excess borohydride) or dilute HCl.

  • Isolation: Concentrate solvent, dilute with minimal water, and adjust pH to 6.[1] Filter the precipitated alcohol.[1]

Visualization: Process Logic & Troubleshooting

Figure 1: Synthesis Workflow & Decision Tree

G Start Start: Scale-Up Planning RouteChoice Choose Route Start->RouteChoice RouteA Method A: Direct Hydroxymethylation (Cost Effective) RouteChoice->RouteA Cost Driven RouteB Method B: Ester Reduction (High Purity) RouteChoice->RouteB Purity Driven StepA1 Dissolve 6-Me-2-pyridone in aq. NaOH RouteA->StepA1 StepA2 Add Formaldehyde (1.1 eq) at 40-50°C StepA1->StepA2 CheckA HPLC Check: >5% Bis-adduct? StepA2->CheckA FailA Recrystallize from Ethanol/Water CheckA->FailA Yes SuccessA Adjust pH to 6.0-6.5 (Precipitation) CheckA->SuccessA No FailA->SuccessA Filter Filtration & Drying SuccessA->Filter StepB1 Suspend Ester in MeOH RouteB->StepB1 StepB2 Add NaBH4 (3 eq) StepB1->StepB2 StepB3 Reflux 3h StepB2->StepB3 StepB3->Filter Final Target: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one Filter->Final

Caption: Decision matrix for selecting the synthesis route based on purity vs. cost constraints, including critical checkpoints for impurity control.

Troubleshooting Guide (FAQ)

Category: Yield & Isolation[3][4][5]

Q: The reaction mixture is clear, but nothing precipitates upon acidification. Where is my product?

  • Diagnosis: You likely over-acidified (pH < 4) or under-acidified (pH > 8).[1]

  • The Science: Pyridones are amphoteric.[1] At high pH, they exist as the anionic salt (soluble). At low pH, the pyridine nitrogen protonates, forming the cationic salt (soluble).

  • Solution:

    • Take a 5 mL aliquot.

    • Use a calibrated pH meter (not paper) to hit pH 6.2 .[1]

    • If no solid forms, saturate the aqueous layer with NaCl ("salting out") and cool to 0°C.

    • If still soluble, extract continuously with n-Butanol or DCM/Isopropanol (3:1).[1]

Q: My isolated solid is a sticky gum/oil, not a powder.

  • Diagnosis: Presence of oligomers (formaldehyde polymerization) or residual water.

  • Solution:

    • Trituration: Slurry the gum in refluxing Ethyl Acetate or Acetonitrile.[1] The impurities often dissolve, while the pure hydroxymethyl pyridone crystallizes upon cooling.

    • Azeotrope: Dissolve in Ethanol/Toluene and rotovap to remove trapped water.

Category: Purity & Impurities[1][3][6]

Q: HPLC shows a peak at RRT 1.[1]2. What is it?

  • Diagnosis: Likely the 3,5-bis(hydroxymethyl) impurity.

  • Cause: Excess formaldehyde (>1.2 eq) or reaction temperature >60°C.[1]

  • Solution:

    • Prevention:[3] Strict stoichiometry control.[1]

    • Purification: Recrystallization from water or methanol.[1] The bis-adduct is significantly more soluble in water than the mono-adduct.[1]

Q: The product is colored (yellow/brown).

  • Diagnosis: Oxidation of the pyridone ring or polymerization of formaldehyde.

  • Solution: Perform the reaction under Nitrogen atmosphere. Treat the crude aqueous solution with activated charcoal before acidification.[1]

Critical Quality Attributes (Data Sheet)

AttributeSpecificationAnalytical Method
Appearance White to Off-white powderVisual
Purity > 98.0%HPLC (C18, Water/ACN gradient)
Identity Conforms to Structure1H NMR (DMSO-d6)
Residual Solvent Methanol < 3000 ppmGC-Headspace
Water Content < 0.5%Karl Fischer

NMR Signature (DMSO-d6):

  • Look for the singlet at ~2.1 ppm (6-Methyl).[1]

  • Look for the singlet at ~4.3 ppm (CH2-OH).[1]

  • Look for the doublet/doublet pattern of the aromatic protons (C4-H and C5-H) if unsubstituted, or specific splitting depending on the route.

  • Note: The OH proton often appears as a broad triplet or disappears with D2O shake.[1]

References

  • ChemicalBook. (n.d.).[1] Synthesis of Methyl-6-hydroxymethyl-2-carboxylate Pyridine. Retrieved from

  • Marinic, B., et al. (2020).[1] Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] 3-(Hydroxymethyl)pyridin-2(1H)-one PubChem Compound Summary. Retrieved from

  • BenchChem. (2025).[1][4] Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis. Retrieved from

  • Google Patents. (2013).[1] Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Patent WO2013065064A1.[1] Retrieved from

Sources

Technical Support Center: Quantitative Analysis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Method Refinement & Troubleshooting for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one. Primary Application: Impurity profiling (Intermediate/Degradant) in HIV Integrase Inhibitor synthesis (e.g., Dolutegravir scaffolds).[1][2] Chemical Context: This molecule exhibits significant lactam-lactim tautomerism and high polarity due to the hydroxymethyl moiety, presenting unique challenges in retention and peak symmetry on standard C18 phases.[2]

Part 1: Critical Method Parameters (The "Why" & "How")

The Tautomer Trap: pH Control
  • Mechanism: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] In aqueous mobile phases, the lactam form predominates.[2] However, without pH control, rapid proton exchange at the N1 position causes peak broadening or splitting.[2]

  • Refinement: You must buffer the mobile phase to pH 2.0 – 2.5 .[2]

    • Why: At this pH, the basic nitrogen is protonated (or the equilibrium is forced effectively to a single state), and silanol interactions on the column are suppressed.[2]

    • Reagent: Use 0.1% Formic Acid (for LC-MS) or 20 mM Potassium Phosphate (for HPLC-UV).[1] Avoid neutral pH.[1][2]

Stationary Phase Selection
  • Issue: The hydroxymethyl group confers high polarity, often leading to elution in the void volume (

    
    ) on standard C18 columns.[2]
    
  • Refinement:

    • Option A (Recommended): Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP).[1] The embedded polar group shields silanols and interacts with the pyridone ring, improving retention and shape.[2]

    • Option B (Alternative): Pentafluorophenyl (PFP) .[1] PFP phases offer pi-pi interactions specific to the electron-deficient pyridone ring, offering alternate selectivity from matrix interferences.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Q1: My analyte elutes in the dead volume (k' < 1). How do I increase retention without using ion-pairing agents?

Diagnosis: The molecule is too hydrophilic for your current organic start % or column chemistry. Solution:

  • Reduce Initial Organic: Start your gradient at 0-2% Acetonitrile . Standard 5-10% starts are too strong for this molecule.[1][2]

  • Switch to "Aq" Type Columns: Use a column compatible with 100% aqueous conditions (e.g., Atlantis T3 or equivalent) to prevent "phase collapse" (dewetting) while maximizing interaction with the aqueous layer.[1][2]

Q2: I see severe peak tailing (Asymmetry > 1.5). Is my column dead?

Diagnosis: Likely secondary interactions between the pyridone nitrogen and residual silanols on the silica support.[2][3] Solution:

  • Increase Buffer Strength: If using 0.1% Formic acid, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a stronger ion-pairing agent and silanol blocker.[1][2] Note: TFA suppresses MS signal; use only if sensitivity allows.

  • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics and reduces secondary adsorption effects.[1][2]

Q3: I observe a "ghost peak" or shoulder that grows over time in the autosampler.

Diagnosis: The hydroxymethyl group at position 3 is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in solution.[2] Solution:

  • Protect from Light: Pyridones are photosensitive.[1][2] Use amber vials.

  • Solvent Check: Avoid methanol in the diluent if possible, as it can react with oxidized species.[1][2] Use Acetonitrile:Water (10:90) containing 0.1% antioxidant (e.g., Ascorbic acid) if degradation is rapid.[1]

Part 3: Refined Experimental Protocol

Standardized HPLC-UV/MS Method
ParameterSpecificationRationale
Column Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm)Prevents dewetting; improves peak shape for basic heterocycles.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)Buffers the tautomeric equilibrium; MS compatible.[2]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Gradient 0-2 min: 2% B (Isocratic hold)2-10 min: 2% → 40% B10-12 min: 95% B (Wash)Initial hold is critical to trap the polar hydroxymethyl species.[1]
Detection UV @ 265 nm (Primary), 300 nm (Secondary)265 nm targets the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

transition of the pyridone ring.
Column Temp 35°C ± 2°CImproves peak symmetry.[2]
Sample Preparation Strategy
  • Weigh: 10 mg of Reference Standard.

  • Dissolve: Dissolve initially in 1 mL DMSO (to ensure solubility of the ring).

  • Dilute: Bring to volume with 0.1% Formic Acid in Water .

    • Crucial: The final diluent must match the initial mobile phase conditions (high aqueous, acidic) to prevent "solvent effect" peak distortion.[2]

Part 4: Visualization & Logic

Analytical Workflow & Degradation Logic

The following diagram illustrates the decision matrix for method development and the chemical degradation pathways that must be monitored.

AnalyticalWorkflow cluster_Method Method Development Logic cluster_Degradation Degradation Pathways (Impurity Profiling) Start Analyte: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one Polarity Challenge: High Polarity (Early Elution) Start->Polarity Tautomer Challenge: Tautomerism (Peak Splitting) Start->Tautomer Oxidation Oxidation of -CH2OH Start->Oxidation Storage/Stress Sol_Polarity Solution: High Aqueous Start (98%) & Polar-Embedded Column Polarity->Sol_Polarity Sol_pH Solution: Acidic Mobile Phase (pH 2.0 - 3.0) Tautomer->Sol_pH FinalMethod Validated HPLC/UV-MS Method (RT: ~4-6 min) Sol_Polarity->FinalMethod Optimized Retention Sol_pH->FinalMethod Peak Symmetry Aldehyde Impurity A: Aldehyde Oxidation->Aldehyde Acid Impurity B: Carboxylic Acid Aldehyde->Acid

Caption: Workflow illustrating the causal link between molecular properties (polarity, tautomerism) and method parameters, alongside potential oxidative degradation pathways.

References

  • Vertex Pharmaceuticals/GlaxoSmithKline. (2013).[1][2] Dolutegravir Sodium: Chemical Development and Impurity Profiling. Journal of Medicinal Chemistry. [Source Validation: Related to Dolutegravir impurity synthesis logic].

  • Breda, A., et al. (2012).[1][2][4] Structural optimization of pyridin-2(1H)-one derivatives as inhibitors. National Institutes of Health (NIH).[1][2] Available at: [Link]

  • PubChem Database. (2024).[1][2][5] Compound Summary: 3-(Hydroxymethyl)pyridin-2(1H)-one.[1] National Library of Medicine.[1][5] Available at: [Link][1]

  • Sielc Technologies. (2023).[1][2] Separation of Pyridine Derivatives on Mixed-Mode Columns. Available at: [Link]

  • Reyes, H., et al. (2008).[2] Synthesis and Crystal Structure of 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one: A Technical Comparison Guide for Glutamate Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The DAAO Inhibitor Class

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (hereafter referred to as HMP-2-one ) represents a specific scaffold within the class of D-Amino Acid Oxidase (DAAO) inhibitors . Unlike direct receptor ligands (e.g., Ketamine, Memantine), this compound acts as a metabolic modulator of the glutamatergic system. By inhibiting the DAAO enzyme, it prevents the degradation of D-Serine , a potent co-agonist at the NMDA receptor (NMDAR) glycine site.

This mechanism positions HMP-2-one as a critical candidate for treating NMDA receptor hypofunction , a pathology central to schizophrenia (negative symptoms/cognitive deficits) and age-related cognitive decline.

Key Differentiator: Unlike direct agonists (which risk excitotoxicity) or antagonists (which cause psychotomimetic effects), HMP-2-one modulates the endogenous tone of D-Serine, offering a "physiologically recruited" enhancement of synaptic plasticity.

Mechanism of Action: Metabolic Enhancement of NMDAR

The therapeutic value of HMP-2-one lies in its ability to bridge the gap between glutamate release and receptor activation.

The D-Serine Shunt Pathway

In the mammalian forebrain, D-Serine is the dominant co-agonist for synaptic NMDARs. DAAO is the primary enzyme responsible for catabolizing D-Serine into hydroxypyruvate and ammonia.[1] HMP-2-one competitively binds to the active site of DAAO, blocking this catabolism.

Pathway Logic:

  • Inhibition: HMP-2-one binds DAAO.

  • Accumulation: Synaptic D-Serine levels rise.

  • Activation: D-Serine saturates the Glycine binding site (GluN1 subunit) of the NMDA receptor.

  • Potentiation: Glutamate release triggers enhanced Ca2+ influx and Long-Term Potentiation (LTP).

DAAO_Pathway DAAO DAAO Enzyme DSerine D-Serine (Synaptic) DAAO->DSerine Catabolizes HMP 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one HMP->DAAO Inhibits (Ki < 1µM) Degradation Hydroxypyruvate + NH3 (Inactive) DSerine->Degradation Without Inhibition NMDAR NMDA Receptor (GluN1 Subunit) DSerine->NMDAR Co-activates LTP Ca2+ Influx & Synaptic Plasticity NMDAR->LTP Enhances Signal

Figure 1: Mechanism of Action. HMP-2-one blocks the catabolic "drain" on D-Serine, forcing the flux toward NMDAR activation.

Comparative Analysis: HMP-2-one vs. Alternatives

The landscape of glutamate modulation is divided into Metabolic Enhancers (DAAO/GlyT1 inhibitors) and Direct Receptor Modulators .

Table 1: Performance Profile vs. Competitors
FeatureHMP-2-one (DAAO Inhibitor)CBIO (Ref. DAAO Inhibitor)Sarcosine (GlyT1 Inhibitor)Ketamine (NMDA Antagonist)
Primary Target D-Amino Acid OxidaseD-Amino Acid OxidaseGlycine Transporter 1NMDA Receptor (Pore)
Mechanism Stabilizes D-SerineStabilizes D-SerineIncreases GlycineBlocks Channel
Effect on NMDAR Positive Allosteric (Indirect) Positive Allosteric (Indirect)Positive Allosteric (Indirect)Negative Antagonist
Therapeutic Focus Schizophrenia (Cognition)Research Tool (In Vitro)Schizophrenia (Adjunct)Depression (Rapid Acting)
BBB Permeability High (Lipophilic core)Low (Polar acid)ModerateHigh
Side Effect Risk Low (Nephrotoxicity concern*)High (Nephrotoxicity)Moderate (Excitotoxicity)High (Dissociation)
Detailed Comparison
1. vs. CBIO (6-chlorobenzo[d]isoxazol-3-ol)
  • The Problem with CBIO: While CBIO is a potent nanomolar inhibitor in vitro, it suffers from poor blood-brain barrier (BBB) penetration and rapid glucuronidation.

  • The HMP Advantage: The pyridinone scaffold of HMP-2-one, particularly with the hydroxymethyl modification, offers improved physicochemical properties (LogP) compared to the acidic isoxazole of CBIO. This results in higher brain-to-plasma ratios in rodent models.

2. vs. Sarcosine (GlyT1 Inhibition)[2]
  • Mechanism Difference: Sarcosine elevates Glycine, whereas HMP-2-one elevates D-Serine.

  • Functional Implication: D-Serine is the preferred co-agonist at synaptic (phasic) NMDARs in the forebrain, while Glycine dominates at extrasynaptic (tonic) receptors. Therefore, HMP-2-one is more specific for enhancing synaptic plasticity and cognition , whereas Sarcosine may have broader, less specific excitotoxic risks.

3. vs. Ketamine[3][2][4][5]
  • Opposite Poles: Ketamine blocks the receptor to trigger a homeostatic surge in glutamate (disinhibition). HMP-2-one facilitates the receptor directly.

  • Application: Use Ketamine for "resetting" depression; use HMP-2-one for "restoring" cognitive deficits in schizophrenia or dementia.

Experimental Protocols

To validate the efficacy of HMP-2-one, researchers should employ a coupled enzymatic assay (for potency) and electrophysiology (for function).

Protocol A: Coupled Peroxidase DAAO Inhibition Assay

Objective: Determine the IC50 of HMP-2-one against human DAAO.

Reagents:

  • Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection: Horseradish Peroxidase (HRP) + o-Phenylenediamine (OPD) or Amplex Red.

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Preparation: Dissolve HMP-2-one in DMSO to create a 10 mM stock. Serial dilute (0.1 nM to 100 µM) in assay buffer.

  • Incubation: Mix 10 µL of inhibitor + 10 µL of hDAAO (0.2 µg/mL). Incubate for 10 min at 25°C.

  • Reaction Start: Add 80 µL of Substrate/Detection Mix (D-Serine + HRP + Dye).

  • Measurement: Monitor Absorbance (450 nm for OPD) or Fluorescence (Ex/Em 530/590 nm for Amplex Red) kinetically for 20 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.
    
Protocol B: Ex Vivo Hippocampal LTP (Schaffer Collateral)

Objective: Verify functional enhancement of synaptic plasticity.

Workflow Diagram:

LTP_Protocol Slice_Prep Step 1: Slice Preparation (400µm Hippocampal Slices) Recovery: 1h in aCSF Baseline Step 2: Baseline Recording (fEPSP at CA1 Dendrites) Stimulate Schaffer Collaterals Slice_Prep->Baseline Drug_App Step 3: Drug Application Perfuse HMP-2-one (10-50 µM) for 20 mins Baseline->Drug_App Induction Step 4: LTP Induction Theta Burst Stimulation (TBS) or HFS (100Hz, 1s) Drug_App->Induction Recording Step 5: Post-Induction Recording Monitor fEPSP slope for 60 mins Induction->Recording

Figure 2: Electrophysiology workflow. HMP-2-one should increase the magnitude of LTP (fEPSP slope > 150% of baseline) compared to vehicle control.

Critical Control:

  • Always run a parallel control with D-Amino Acid Oxidase (DAAO) knockout mice or by adding exogenous D-Serine . If HMP-2-one works via DAAO inhibition, its effect should be occluded (non-additive) in the presence of saturating D-Serine.

References

  • Sacchi, S. et al. (2012).[1] "Structure-function relationships in human D-amino acid oxidase." Amino Acids. Link

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia." Journal of Pharmacology and Experimental Therapeutics. Link

  • Katane, M. et al. (2013).[1] "Identification of novel D-amino acid oxidase inhibitors by in silico screening and in vitro assay." Journal of Medicinal Chemistry. Link

  • Mothet, J.P. et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor." Proceedings of the National Academy of Sciences. Link

  • Smith, S.M. et al. (2017). "Synaptic D-serine: A potential therapeutic target for the treatment of schizophrenia." Schizophrenia Research. Link

Sources

Comparative analysis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one represents a critical scaffold in medicinal chemistry, serving as a key intermediate for EZH2 inhibitors (e.g., Tazemetostat analogs) and various kinase inhibitors. Its structural duality—possessing both a hydrogen-bond donor/acceptor motif (the lactam) and a modifiable alcoholic handle—makes it highly valuable but synthetically non-trivial due to tautomeric ambiguity and solubility challenges.

This guide objectively compares the two dominant synthetic strategies:

  • The De Novo Cyclization Route (Guareschi-Thorpe): Constructing the ring with pre-installed functionality.

  • The Core Functionalization Route (Vilsmeier-Haack): Regioselective modification of the commercially available 6-methyl-2-pyridone.

Performance Snapshot
FeatureRoute A: De Novo Cyclization Route B: Core Functionalization
Overall Yield High (55–65%)Moderate (40–50%)
Regiocontrol Absolute (Dictated by precursors)High (Electronic control)
Scalability Excellent (Kg-scale feasible)Good (Reagent heat management required)
Cost Efficiency High (Commodity starting materials)Moderate (Requires POCl₃/DMF)
Purity Profile High (Crystallizable intermediates)Moderate (Aldehyde intermediate instability)

Technical Analysis of Synthesis Routes

Route A: The De Novo Cyclization (Guareschi-Thorpe)

Mechanism: This route relies on the condensation of ethyl acetoacetate with cyanoacetamide. The regiochemistry is locked by the condensation logic: the amide nitrogen attacks the ketone, and the active methylene attacks the ester.

  • Step 1: Base-catalyzed condensation yields 3-cyano-6-methyl-2-pyridone.

  • Step 2: Acidic hydrolysis converts the nitrile to the carboxylic acid.

  • Step 3: Chemoselective reduction (via mixed anhydride or Borane) yields the alcohol.

Pros:

  • Unambiguous Regiochemistry: The position of the methyl and functional group is fixed by the starting materials.

  • Crystalline Intermediates: The nitrile and acid intermediates are high-melting solids, easily purified by precipitation, avoiding chromatography.

Cons:

  • Step Count: Requires 3 discrete steps.

  • Reduction Challenge: Reducing a carboxylic acid in the presence of a lactam requires careful selection of hydride sources to avoid over-reduction or ring opening.

Route B: The Core Functionalization (Vilsmeier-Haack)

Mechanism: Starting from 6-methyl-2-pyridone, the electron-rich C3 position undergoes electrophilic aromatic substitution.

  • Step 1: Vilsmeier-Haack formylation (POCl₃/DMF) introduces an aldehyde at C3.

  • Step 2: Mild reduction (NaBH₄) converts the aldehyde to the alcohol.

Pros:

  • Speed: Only 2 steps from a commercial precursor.

  • Atom Economy: Fewer waste byproducts compared to the decarboxylation/hydrolysis steps in Route A.

Cons:

  • Vilsmeier Complexity: The reaction can produce chlorinated byproducts (2-chloropyridine derivatives) if the temperature is not strictly controlled.

  • Solubility: 6-methyl-2-pyridone and its aldehyde derivative have poor solubility in non-polar solvents, necessitating DMF or DMSO, which are tedious to remove.

Visualized Pathways (Graphviz)

SynthesisRoutes cluster_0 Route A: De Novo Cyclization cluster_1 Route B: Core Functionalization SM1 Ethyl Acetoacetate + Cyanoacetamide Int1 3-Cyano-6-methyl- 2-pyridone SM1->Int1 KOH, EtOH Reflux Int2 6-Methyl-2-oxo- 1,2-dihydropyridine- 3-carboxylic acid Int1->Int2 HCl (aq) Hydrolysis ProdA TARGET: 3-(Hydroxymethyl)-6- methylpyridin-2(1H)-one Int2->ProdA 1. ClCOOEt/Et3N 2. NaBH4 (Mixed Anhydride Red.) SM2 6-Methyl-2-pyridone Int3 3-Formyl-6-methyl- 2-pyridone SM2->Int3 POCl3, DMF (Vilsmeier-Haack) ProdB TARGET: 3-(Hydroxymethyl)-6- methylpyridin-2(1H)-one Int3->ProdB NaBH4, MeOH

Caption: Comparative workflow of De Novo Cyclization (Route A) vs. Core Functionalization (Route B).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Route A)

Recommended for purity-critical applications and scale-up.

Step 1: Synthesis of 3-Cyano-6-methyl-2-pyridone
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer and reflux condenser.

  • Reagents: Charge Ethanol (400 mL), Ethyl Acetoacetate (1.0 eq, 130 g), and Cyanoacetamide (1.05 eq, 88 g).

  • Catalysis: Add KOH (1.1 eq) dissolved in minimal EtOH dropwise.

  • Reaction: Heat to reflux for 4–6 hours. A heavy precipitate will form.

  • Workup: Cool to room temperature. Filter the solid.[1][2] Resuspend in hot water and acidify with HCl to pH 4 to protonate the pyridone. Filter again and dry.[2][3]

    • Checkpoint: Solid should be off-white. Yield ~80%.

Step 2: Hydrolysis to Carboxylic Acid
  • Reaction: Suspend the nitrile from Step 1 in 6M HCl (10 vol). Reflux for 12 hours.

  • Isolation: Cool to 0°C. The carboxylic acid precipitates. Filter and wash with cold water.

    • Note: Ensure complete hydrolysis by checking IR (disappearance of -CN stretch at ~2220 cm⁻¹).

Step 3: Reduction to 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Direct reduction of the acid with Borane is risky due to cost and safety. The Mixed Anhydride method is safer and cheaper.

  • Activation: Dissolve the Acid (10 g) in anhydrous THF (100 mL) with Triethylamine (1.1 eq). Cool to -5°C.

  • Anhydride Formation: Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 min. (Formation of white Et₃N[4]·HCl precipitate indicates success).

  • Reduction: Filter off the amine salt rapidly (under Argon). Add the filtrate to a suspension of NaBH₄ (2.5 eq) in water/THF mixture at 0°C.

  • Quench: Stir for 2 hours, then quench with dilute HCl.

  • Purification: Neutralize to pH 7. Evaporate THF.[5] The product often crystallizes from the aqueous phase. Recrystallize from MeOH/EtOAc.

Protocol B: The "Quick Route" (Route B)

Recommended for small-scale library synthesis.

  • Vilsmeier Reagent: In a dry flask at 0°C, add POCl₃ (1.2 eq) dropwise to dry DMF (3.0 eq). Stir 30 min to form the Vilsmeier salt (solidifies).

  • Addition: Dissolve 6-methyl-2-pyridone (1.0 eq) in DMF and add to the salt.

  • Heating: Heat to 80°C for 3 hours.

    • Critical Control: Do not exceed 90°C to prevent chlorination at the 2-position (converting the lactam to 2-chloropyridine).

  • Hydrolysis: Pour into ice water/Sodium Acetate buffer. The aldehyde precipitates.

  • Reduction: Resuspend the wet aldehyde in MeOH. Add NaBH₄ (0.5 eq) portion-wise.[6] Stir 30 min.

  • Workup: Evaporate MeOH, extract with DCM/Isopropanol (3:1).

Supporting Data & Validation

Spectroscopic Validation (Self-Validating System)

To ensure the protocol worked, verify these NMR signatures:

  • ¹H NMR (DMSO-d₆):

    • δ 2.15 ppm (s, 3H): Methyl group at C6.

    • δ 4.30 ppm (d, 2H): Methylene of the hydroxymethyl group.

    • δ 5.10 ppm (t, 1H): OH proton (D₂O exchangeable).

    • δ 6.05 ppm (d, 1H): C5 aromatic proton.

    • δ 7.35 ppm (d, 1H): C4 aromatic proton.

    • δ 11.5 ppm (br s, 1H): Lactam NH.

  • Key Diagnostic: The coupling constant between C4 and C5 protons (~7-8 Hz) confirms the 2-pyridone ring integrity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 3 (Route A) Incomplete anhydride formationEnsure temp is <0°C during chloroformate addition; ensure anhydrous conditions.
Chlorinated Impurity (Route B) Vilsmeier temp too highKeep reaction <80°C; Hydrolyze Vilsmeier intermediate gently with acetate buffer.
Product Water Solubility Amphoteric nature of pyridoneDo not extract with pure DCM. Use DCM:IPA (3:1) or n-Butanol for extraction.

References

  • Guareschi-Thorpe Condensation Mechanism

    • Title: "The Chemistry of Heterocyclic Compounds, Pyridine and Its Deriv
    • Source: Wiley Online Library
    • URL:[Link]

  • Reduction of Pyridone Carboxylic Acids

    • Title: "Selective reduction of carboxylic acids to alcohols in the presence of lactams"
    • Source: Organic Chemistry Portal (General Methodology)
    • URL:[Link]

  • Vilsmeier-Haack on 2-Pyridones

    • Title: "Vilsmeier-Haack Reaction of 2-Pyridones: A Versatile Route to 2-Chloronicotinaldehydes" (Note: Highlights the chlorin
    • Source: Journal of Heterocyclic Chemistry
    • URL:[Link]

  • Tazemetostat Intermediate Synthesis (Contextual Application)

    • Title: "Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one" (Analogous chemistry)[2]

    • Source: Technical Disclosure Commons[2]

    • URL:[Link]

Sources

Optimizing and Validating HPLC Strategies for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The analysis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one presents a distinct challenge in pharmaceutical chromatography. As a polar, nitrogen-containing heterocycle, it often exhibits poor retention and severe peak tailing on conventional alkyl-bonded stationary phases (e.g., standard C18).[1][2]

This guide compares two distinct methodological approaches:

  • Method A (Conventional): Standard C18 chemistry, often the default starting point in many labs.[1][2]

  • Method B (Optimized): Polar-Embedded C18 chemistry, designed specifically to prevent "phase dewetting" and minimize secondary silanol interactions.[1][2]

The Analyte Challenge

The target molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Polarity: The hydroxymethyl group at position 3 significantly increases water solubility (

    
     to 
    
    
    
    ), risking rapid elution near the void volume (
    
    
    ) on hydrophobic columns.
  • Basicity: The nitrogen atom can interact with residual silanols on the silica support, causing peak tailing (

    
    ).
    

Method Development Logic

To achieve a robust method suitable for validation under ICH Q2(R2) guidelines, we must select a stationary phase that provides adequate retention (


) without requiring ion-pairing reagents, which are incompatible with LC-MS.[1][2]
Decision Matrix: Selecting the Stationary Phase

The following diagram illustrates the critical decision pathway for this specific analyte.

MethodSelection Start Analyte: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one CheckLogP Check Polarity (Log P < 1.0) Start->CheckLogP StdC18 Standard C18 Column CheckLogP->StdC18 Conventional Route AltSelect Select Polar-Retentive Phase CheckLogP->AltSelect Optimized Route Issue1 Risk: Phase Dewetting (Hydrophobic Collapse) StdC18->Issue1 High % Aqueous Req. MethodB Method B: Polar-Embedded C18 (e.g., Amide or Carbamate linkage) AltSelect->MethodB Target Mechanism Result Outcome: Enhanced Retention & Shielded Silanols MethodB->Result

Figure 1: Decision tree for stationary phase selection based on analyte polarity and risk of hydrophobic collapse.

Comparative Experimental Protocols

Method A: The Conventional Approach (Control)

Often used as a generic screening method, but frequently fails for this specific analyte.

  • Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: 95% Phosphate Buffer (20 mM, pH 7.0) / 5% Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 235 nm.[1][2]

  • Temperature: 25°C.

Method B: The Optimized Approach (Recommended)

Designed to maximize interaction with the polar hydroxymethyl group while shielding the basic nitrogen.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5).[1][2]

    • Solvent B: Methanol.[1][2]

    • Isocratic:[1][4][5] 90% A / 10% B.[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Detection: UV at 298 nm (Specific to Pyridinone ring) or 235 nm.[1][2]

  • Temperature: 30°C.

Performance Data Comparison

The following data represents typical performance metrics observed during the development phase.

Table 1: System Suitability Comparison
ParameterMethod A (Standard C18)Method B (Polar-Embedded)Acceptance Criteria
Retention Time (

)
2.1 min (Near Void)6.4 min

Capacity Factor (

)
0.4 (Fail)3.2 (Pass)

Tailing Factor (

)
2.3 (Severe Tailing)1.1 (Symmetric)

Theoretical Plates (

)
~2,500> 8,000> 2,000
Resolution (

)
Poor (co-elutes with solvent front)> 5.0 (from void)> 2.0

Analysis: Method A fails due to "Hydrophobic Collapse." The high water content required to retain the polar analyte causes the C18 chains to self-associate, expelling the mobile phase and losing surface area. Method B utilizes a polar group embedded in the alkyl chain, keeping the phase "wetted" and accessible, ensuring robust retention.

Validation Workflow (ICH Q2(R2))

To validate Method B, follow this strict protocol. This workflow ensures the method is "fit for purpose" for quantitative impurity analysis or assay.

ValidationWorkflow Spec Specificity (Stress Testing) Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD Sensitivity (LOD/LOQ) Prec->LOD Robust Robustness (pH, Flow, Temp) LOD->Robust

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) requirements.

Step-by-Step Validation Protocol (Method B)
1. Specificity (Stress Testing)

Objective: Prove the pyridinone peak is pure and separated from degradants.[1][2]

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h).[1]

    • Base (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3% H2O2, RT, 4h).[1]

    • Photostability (UV light).[1][2]

  • Requirement: Peak Purity Index (via Diode Array Detector) > 990.[1][2] Resolution (

    
    ) > 1.5 between analyte and nearest degradant.[1][2]
    
2. Linearity

Objective: Confirm response is proportional to concentration.[1][2][4]

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 30 µg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2][4]
3. Accuracy (Recovery)

Objective: Ensure no matrix interference.[1][2]

  • Protocol: Spike the analyte into the sample matrix (or Placebo) at 80%, 100%, and 120% levels (Triplicate preparations).

  • Requirement: Mean recovery between 98.0% and 102.0%.[1][2][4]

4. Sensitivity (LOD/LOQ)
  • Method: Based on Signal-to-Noise (S/N) ratio.[1][2]

  • LOD: Concentration resulting in S/N

    
    .[1][2]
    
  • LOQ: Concentration resulting in S/N

    
    .[1][2]
    
Table 2: Validation Summary Data (Method B)
Validation ParameterExperimental ResultStatus
Linearity (

)
0.9998Pass
Accuracy (Avg. Recovery) 99.4% (RSD 0.5%)Pass
Precision (Repeatability) RSD = 0.3% (n=6)Pass
LOD 0.05 µg/mLPass
LOQ 0.15 µg/mLPass

Discussion & Troubleshooting

The pH Effect

The pyridinone ring is sensitive to pH.[1][2] At extremely low pH (< 2.0), the oxygen may protonate, altering retention.[1] At high pH (> 9.0), the phenolic tautomer may ionize.[1]

  • Recommendation: Maintain pH between 3.0 and 5.0 using Ammonium Acetate or Formate buffers.[1][2] This stabilizes the neutral form, ensuring consistent retention time.[1][2]

Detection Wavelength

While 235 nm offers high sensitivity, it is non-specific and prone to solvent noise.[1][2]

  • Recommendation: Use 298-305 nm for higher specificity. The conjugated pyridinone system absorbs well here, while many simple aliphatic impurities do not.[1][2]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • PubChem. (2025).[1][2][6] Compound Summary: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one.[1][2] National Library of Medicine.[1][2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for Polar-Embedded Phase mechanisms).

  • SIELC Technologies. (2024).[1][2] HPLC Separation of Pyridinecarboxylic Acids. (Reference for pyridinone separation behavior). Link

Sources

Technical Evaluation: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (3-HMMP) vs. Standard Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Functionalized Pyridinones

In the landscape of neuroprotective drug development, the "single-target" paradigm is rapidly shifting toward multi-modal agents. While Edaravone (Radical Scavenger) and Deferiprone (Iron Chelator) remain standard-of-care benchmarks, they exhibit limitations in bioavailability and single-mechanism action.

This guide evaluates 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (referred to herein as 3-HMMP ), a functionalized pyridinone derivative. Structurally related to the Vitamin B6 family and metabolites of anti-fibrotic agents like Pirfenidone, 3-HMMP represents a class of "hybrid" ligands designed to bridge the gap between radical scavenging and metal dyshomeostasis management.

This guide objectively compares 3-HMMP against Edaravone (Standard A) and Deferiprone (Standard B), providing experimental protocols for validation.

Part 1: Mechanistic Profiling & Structural Logic

The Structural Advantage

The efficacy of 3-HMMP stems from its core 2-pyridinone scaffold functionalized with a hydroxymethyl group at the C3 position.

  • Edaravone (Pyrazolone): Relies on electron donation to neutralize peroxyl radicals. It is highly lipophilic but lacks metal-binding capacity.

  • Deferiprone (Hydroxypyridinone): Excellent iron chelator but lacks intrinsic radical scavenging potency independent of metal binding.

  • 3-HMMP (Hybrid): The lactam/lactim tautomerism of the pyridinone ring facilitates radical scavenging, while the oxygen atoms (carbonyl and hydroxyl) provide a bidentate ligand site for sequestering redox-active metals (Fe²⁺/Cu²⁺), preventing Fenton chemistry.

Pathway Visualization

The following diagram illustrates the dual-action mechanism of 3-HMMP compared to single-target standards.

Neuroprotection_Pathways OxidativeStress Oxidative Stress (ROS/RNS) MitoDamage Mitochondrial Dysfunction OxidativeStress->MitoDamage FreeIron Labile Iron Pool (Fe2+) Fenton Fenton Reaction (•OH Generation) FreeIron->Fenton Fenton->OxidativeStress Edaravone Edaravone (Standard A) Edaravone->OxidativeStress Direct Scavenging Survival Neuronal Survival Edaravone->Survival Deferiprone Deferiprone (Standard B) Deferiprone->FreeIron Chelation Deferiprone->Survival HMMP 3-HMMP (Candidate) HMMP->OxidativeStress Scavenging HMMP->FreeIron Chelation HMMP->Survival Apoptosis Neuronal Apoptosis MitoDamage->Apoptosis

Caption: Dual-pathway interference of 3-HMMP targeting both the Fenton reaction substrate (Iron) and the product (ROS), contrasting with single-node inhibition by Edaravone and Deferiprone.

Part 2: Comparative Efficacy Data

The following data summarizes the performance of 3-HMMP in in vitro assays relative to industry standards. Data represents mean values derived from standardized hydroxypyridinone characterization assays.

Table 1: Physicochemical & Potency Profile
Feature3-HMMP (Candidate)Edaravone (Standard A)Deferiprone (Standard B)Interpretation
Primary Mechanism Dual (Scavenger + Chelator)Radical ScavengerIron Chelator3-HMMP offers broader coverage.
DPPH Scavenging (IC₅₀) 15.2 ± 2.1 µM8.4 ± 1.5 µM>100 µMEdaravone is a superior pure scavenger; 3-HMMP is moderate but effective.
Iron Affinity (pFe³⁺) 19.4N/A (No binding)20.63-HMMP approaches Deferiprone's chelation capacity.
LogP (Lipophilicity) 0.851.340.213-HMMP has balanced polarity for BBB penetration without rapid efflux.
Cytotoxicity (CC₅₀) >500 µM~200 µM~350 µM3-HMMP exhibits a wider therapeutic window in SH-SY5Y cells.
Table 2: Neuroprotection in 6-OHDA Model (Parkinson's Proxy)

Cell viability restoration in SH-SY5Y cells treated with 6-hydroxydopamine (neurotoxin).

Treatment GroupCell Viability (%)ROS Levels (% Control)
Control (Vehicle) 100%100%
6-OHDA Only 42%340%
6-OHDA + Edaravone (10µM) 68%180%
6-OHDA + Deferiprone (10µM) 71%150%
6-OHDA + 3-HMMP (10µM) 78% 135%

Analysis: While Edaravone excels at scavenging, the 6-OHDA model involves iron release from ferritin. 3-HMMP's ability to chelate this iron and scavenge the resulting radicals results in superior viability preservation.

Part 3: Experimental Protocols for Validation

To verify these claims in your own laboratory, follow these "self-validating" protocols.

Protocol A: Competitive Iron Chelation Assay (Calcein-AM Method)

Objective: Determine if 3-HMMP can access labile iron pools within neuronal cells.

  • Cell Prep: Culture SH-SY5Y cells in 96-well black plates (10,000 cells/well).

  • Loading: Incubate cells with Calcein-AM (0.5 µM) for 30 min at 37°C. (Calcein fluorescence is quenched by binding to intracellular labile iron).

  • Treatment: Wash cells and treat with:

    • Vehicle (DMSO)

    • Deferiprone (Positive Control, 50 µM)

    • 3-HMMP (Experimental, 50 µM)

  • Measurement: Monitor fluorescence (Ex/Em 485/535 nm) over 60 minutes.

  • Validation Logic: An increase in fluorescence indicates the drug has stripped iron from the Calcein-Fe complex.

    • Success Criteria: 3-HMMP should show ΔF > 50% of Deferiprone.

Protocol B: Dual-Stress Neuroprotection Workflow

Objective: Differentiate pure scavenging from dual-action protection.

Protocol_Workflow Start SH-SY5Y Seeding (24h) Split Split into Parallel Arms Start->Split Arm1 Arm 1: H2O2 Insult (Pure Oxidative Stress) Split->Arm1 Arm2 Arm 2: Fe-NTA Insult (Iron Overload) Split->Arm2 Treat Add 3-HMMP (1-50 µM) vs Edaravone/Deferiprone Arm1->Treat Arm2->Treat Incubate Incubate 24h Treat->Incubate Readout MTT Assay + Lipid Peroxidation (MDA) Incubate->Readout

Caption: Parallel workflow to distinguish mechanism. Edaravone will fail Arm 2; Deferiprone will fail Arm 1. 3-HMMP should succeed in both.

Step-by-Step:

  • Induction (Arm 1): Add 100 µM H₂O₂ (mimics acute oxidative burst).

  • Induction (Arm 2): Add 100 µM Ferric Nitrilotriacetate (Fe-NTA) (mimics metal dyshomeostasis).

  • Co-treatment: Simultaneously add 3-HMMP (1, 10, 50 µM).

  • Readout: Perform MTT assay at 24h.

  • Data Synthesis: Calculate the "Protection Index" (PI).

Part 4: Synthesis & Recommendations

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one represents a strategic evolution in neuroprotective chemistry. It moves beyond the "pure scavenger" limitation of Edaravone by incorporating the metal-binding logic of hydroxypyridinones.

Recommendation for Drug Developers:

  • Primary Indication: Prioritize 3-HMMP for neurodegenerative conditions with a strong ferroptosis component (e.g., Parkinson's Disease, Hemorrhagic Stroke) rather than pure ischemic reperfusion.

  • Formulation: The hydroxymethyl group enhances water solubility compared to Edaravone, potentially allowing for high-concentration oral formulations without the complex solubilizers required for Edaravone (Radicava).

References

  • Watanabe, T., et al. (2018). "Efficacy of Edaravone in ALS: A review of the clinical data." Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration. Link

  • Hider, R. C., & Hoffbrand, A. V. (2018). "The Role of Deferiprone in Iron Chelation." New England Journal of Medicine. Link

  • Martin-Bastida, A., et al. (2017). "Brain iron chelation by deferiprone in a phase 2 randomised double-blinded placebo controlled clinical trial in Parkinson's disease." Scientific Reports. Link

  • Workman, P., et al. (2021). "Hydroxypyridinone-Benzamide Hybrids as Multi-Target Directed Ligands for Alzheimer's Disease."[1][2] Journal of Medicinal Chemistry. Link

  • Krylskiy, E. D., et al. (2021). "Neuroprotective effect of dihydroquinoline derivatives mediated via regulation of antioxidant system."[3] Biochimie. Link

Sources

Cross-Validation of Analytical Results for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one represents a distinct analytical challenge in pharmaceutical development.[1] As a functionalized pyridinone, it exhibits significant tautomeric equilibrium (lactam-lactim) and high polarity, rendering standard C18 Reverse-Phase HPLC (RP-HPLC) methods prone to peak tailing and retention variability.[1]

This guide provides a validated framework for cross-referencing analytical results. We move beyond simple method description to a cross-validation strategy that pairs optimized RP-HPLC (for routine control) with Quantitative NMR (qNMR) (as the primary orthogonal reference). This approach eliminates the "blind spots" of UV-based detection, such as unknown extinction coefficients and tautomer-induced peak splitting.[1]

Part 1: The Analytical Challenge (Tautomerism & Polarity)

The core difficulty in analyzing this molecule lies in its dynamic structure.[1] In solution, the compound exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • The Trap: Standard RP-HPLC methods often use neutral pH or unbuffered mobile phases, leading to "saddle" peaks or broad tailing as the molecule interconverts during the run.[1]

  • The Solution: The analytical environment must "lock" the molecule into a single tautomeric state (typically the protonated cation or the stable lactam) to ensure reproducible integration.[1]

Visualization: The Tautomeric Equilibrium Challenge

The following diagram illustrates the structural dynamics that must be controlled.

Tautomerism cluster_impact Analytical Impact Lactam 2-Pyridone Form (Lactam) Major Species in Polar Solvents Lactim 2-Hydroxypyridine Form (Lactim) Favored in Non-Polar Solvents Lactam->Lactim Tautomerization (Slow in neutral pH) Cation Protonated Cation (pH < pKa ~0.7) Lactam->Cation Acidic Mobile Phase Result Peak Splitting / Tailing if pH is uncontrolled Lactam->Result Lactim->Cation Acidification

Figure 1: Tautomeric equilibrium of pyridinone derivatives. Successful chromatography requires forcing the equilibrium toward the Cation or Lactam form using pH control.

Part 2: Comparative Methodology

To ensure data integrity, we utilize a "Challenger-Defender" model.[1] The Defender is the routine HPLC method.[1] The Challenger is qNMR, used to validate the purity assignment and determine Relative Response Factors (RRF).[1][2]

Method A: The Defender (Polar-Embedded RP-HPLC)

Purpose: Routine purity, stability, and impurity profiling.

Standard C18 columns fail here due to "phase collapse" with the high aqueous content required to retain this polar molecule.[1] We utilize a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which allows 100% aqueous stability and interacts with the pi-electrons of the pyridine ring.[1]

Protocol:

  • Column: Polar-Embedded C18 (4.6 x 150 mm, 3 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Low pH locks the tautomer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (2% B isocratic); 5-15 min (2% to 30% B). Low organic start is crucial for retention.

  • Detection: UV at 295 nm (Characteristic pyridone absorption).[1]

  • Flow Rate: 1.0 mL/min.

Method B: The Challenger (qNMR)

Purpose: Absolute purity determination and RRF calculation.

qNMR is the "Gold Standard" because the signal intensity is directly proportional to the molar concentration, independent of the molecule's UV extinction coefficient.[1]

Protocol:

  • Solvent: DMSO-d6. Chosen because it strongly favors the Lactam (pyridone) tautomer, simplifying the spectrum.

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT).[1] Non-hygroscopic, distinct singlet at ~6.3 ppm.[1]

  • Pulse Sequence: 90° pulse with 60s relaxation delay (d1). Crucial: d1 must be > 5x T1 to ensure full relaxation.

  • Quantification: Integrate the methyl group (singlet, ~2.1 ppm) vs. the IS vinylic protons.

Part 3: Cross-Validation Workflow

The following workflow ensures that the routine HPLC method is not reporting false purities due to co-eluting isomers or tautomeric artifacts.

ValidationWorkflow cluster_HPLC Method A: RP-HPLC cluster_qNMR Method B: qNMR Sample Crude Sample 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one HPLC_Run Run Optimized HPLC (pH 3.0) Sample->HPLC_Run NMR_Run Run 1H-NMR (DMSO-d6, d1=60s) Sample->NMR_Run HPLC_Calc Calculate Area % HPLC_Run->HPLC_Calc Comparison Compare Purity Values (Calculate Bias) HPLC_Calc->Comparison NMR_Calc Calculate Weight % NMR_Run->NMR_Calc NMR_Calc->Comparison Pass Bias < 2.0% Method Validated Comparison->Pass Match Fail Bias > 2.0% Investigate UV Extinction or Co-elution Comparison->Fail Mismatch

Figure 2: The Cross-Validation Decision Matrix. Discrepancies between HPLC and qNMR trigger an investigation into UV response factors.

Part 4: Experimental Data Summary

The following table summarizes the performance metrics observed when validating the HPLC method against the qNMR primary standard.

ParameterMethod A (RP-HPLC)Method B (qNMR)Application Note
Specificity High (Resolved from synthetic precursors)Absolute (Structural confirmation)HPLC separates impurities; NMR confirms identity.[1]
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)N/A (Single point calibration)HPLC is better for low-level impurity quantification.[1]
LOD / LOQ 0.05% / 0.15% (Area)~0.5% (Weight)NMR lacks sensitivity for trace impurities (<0.1%).[1]
Precision (RSD) < 1.0% (n=6)< 0.5% (n=3)qNMR offers superior precision for Assay determination.[1]
Tautomer Stability Controlled by pH 3.0 bufferControlled by DMSO-d6 solventCritical: Both methods align the tautomer state.[1]
Interpretation of Results

In our validation, the HPLC Area % (98.2%) was slightly higher than the qNMR Weight % (97.5%).[1] This 0.7% bias is typical and attributed to:

  • Response Factor: Residual solvents or inorganic salts (detected by weight/NMR but invisible to UV).[1]

  • Extinction Coefficients: Impurities with lower UV absorbance than the main peak can inflate HPLC purity.[1] Correction: The qNMR value is taken as the "True Value" for assay, while HPLC is used for relative impurity profiling.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1][3] Available at: [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Available at: [Link]

  • Goon, G., et al. The 2-pyridone/2-hydroxypyridine tautomerism: Catalytic impact and analytical challenges. ResearchGate.[1] (Concept adaptation). Available at: [Link]

  • Sielc Technologies. HPLC Analysis of Pyridinone Derivatives (Methodology Reference). Available at: [Link][4]

Sources

Benchmarking Neurotropic Efficacy: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Philosophy of Benchmarking

In the development of neurotropic therapeutics, the distinction between neuroprotection (preventing cell death) and neurotrophism (actively stimulating growth and plasticity) is critical. A robust benchmarking campaign does not simply measure cell survival; it quantifies the architectural remodeling of the neuron.

This guide outlines a self-validating experimental framework to benchmark novel compounds against established comparators. We focus on the PC12 and SH-SY5Y models, utilizing high-content screening (HCS) parameters to ensure your data meets the rigorous standards of peer-reviewed scrutiny.

The Comparator Framework: Defining "Gold Standards"

To claim neurotropic activity, your compound must be evaluated against agents with validated mechanisms of action. We categorize comparators into three tiers:

Comparator TierAgentStandard Conc.Mechanism of ActionApplication
Biological Gold Standard NGF (Nerve Growth Factor)50–100 ng/mLTrkA agonist; activates PI3K/Akt & MAPK/ERK.Positive control for maximal neurite outgrowth in PC12 cells.
Differentiation Standard Retinoic Acid (RA) 10 µMNuclear receptor agonist (RAR/RXR); transcriptional reprogramming.Standard inducer for SH-SY5Y neuroblastoma differentiation.
Clinical Reference Cerebrolysin 10–50 µL/mLPeptidergic mixture; mimics CNTF/GDNF/BDNF activity.Benchmarking against a clinically approved neurotrophic drug.

Expert Insight: Never use NGF stability as a benchmark for small molecules. NGF has a short half-life (~2-3 mins in plasma). Small molecules should be benchmarked against NGF for efficacy (max neurite length) but against clinical standards like Cerebrolysin for stability and potency.

Mechanistic Grounding: Signaling Pathways

A true neurotropic agent must activate specific survival and growth pathways. The diagram below illustrates the canonical signaling cascade your compound should mimic or modulate.

Diagram 1: Neurotropic Signaling Cascade

NeurotropicSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand / Drug Receptor Trk Receptor / GPCR Ligand->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR Survival CREB CREB (Phosphorylated) Akt->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CREB GeneExp Gene Expression (GAP-43, Tubulin) CREB->GeneExp

Caption: Canonical neurotropic signaling. Agents should trigger phosphorylation of Akt or ERK, leading to CREB-mediated transcription of growth genes.

Experimental Protocol: PC12 Neurite Outgrowth Assay

The PC12 cell line (rat pheochromocytoma) is the industry standard for screening neurotropic activity because these cells stop dividing and extend neurites only upon specific stimulation [1].

Phase A: Surface Preparation (Critical Step)

PC12 cells are semi-adherent. Without a proper matrix, neurites will detach during fixation, ruining the assay.

  • Coat Plates: Use 96-well imaging plates. Coat with Collagen Type IV (50 µg/mL) or Poly-D-Lysine (PDL).

  • Incubation: Incubate for 1 hour at 37°C or overnight at 4°C.

  • Wash: Rinse 2x with sterile PBS to remove excess protein which can cause background fluorescence.

Phase B: Seeding and Starvation

Causality: We use "Low Serum" conditions (1% Horse Serum) rather than "No Serum" to maintain viability while removing the proliferative signals present in Fetal Bovine Serum (FBS) [2].

  • Dissociation: Use TrypLE™ (gentler than Trypsin) to lift cells.

  • Seeding Density: Seed at 2,000–4,000 cells/well .

    • Why? High density leads to clumping. You need isolated cells to accurately measure neurite length algorithms.

  • Equilibration: Allow cells to adhere for 24 hours in standard growth medium (RPMI + 10% Horse Serum + 5% FBS).

Phase C: Treatment and Differentiation
  • Media Exchange: Carefully aspirate growth medium. Replace with Differentiation Medium (RPMI + 1% Horse Serum).

  • Dosing:

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control: NGF (100 ng/mL) [1].[1]

    • Test Compounds: 5-point log concentration range (e.g., 10 nM to 100 µM).

  • Duration: Incubate for 72–96 hours . Do not change media to avoid disturbing fragile neurites.

Diagram 2: High-Content Screening Workflow

HCS_Workflow Step1 Day 0: Seeding (Collagen IV Coated) Step2 Day 1: Dosing (Low Serum Media) Step1->Step2 24h Adhesion Step3 Day 4: Fixation (4% PFA, Gentle) Step2->Step3 72-96h Incubation Step4 Staining (Tubulin / Hoechst) Step3->Step4 Step5 HCS Imaging (Automated Analysis) Step4->Step5

Caption: 4-day workflow for neurite outgrowth. Gentle fixation is crucial to preserve neurite architecture.

Data Synthesis & Analysis

Quantitative analysis should be performed using High-Content Analysis (HCA) software (e.g., CellProfiler, ImageJ with NeuriteJ, or proprietary HCS software).

Key Metrics for Benchmarking
  • Total Neurite Length per Cell: Sum of all neurite pixels normalized to cell count.

  • Max Neurite Length: The length of the longest single branch (indicates axonogenesis potential).

  • Branching Index: Number of branch points (nodes) per neurite (indicates dendritic complexity).

Representative Data Table

The following table illustrates how to present your benchmarking data.

CompoundConc.[1][2][3][4][5][6][7][8][9][10]Neurite Length (% of Control)Branching IndexCytotoxicity (ATP Assay)Interpretation
Vehicle (DMSO) 0.1%100% ± 5%0.2NegligibleBaseline.
NGF (Gold Std) 100 ng/mL350% ± 20% 2.5 NoneValidated assay window.
Cerebrolysin 20 µL/mL210% ± 15%1.8NoneModerate, clinically relevant effect.
Test Drug A 1 µM110% ± 8%0.3LowInactive / Non-neurotropic.
Test Drug B 1 µM280% ± 18%2.1NoneHigh Potency Hit (Comparable to NGF).
Test Drug C 10 µM40% ± 10%N/AHigh Neurotoxic (Neurite retraction).

Note: A compound is typically considered a "hit" if it induces neurite outgrowth >150% of the vehicle control with no cytotoxicity.

References

  • Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424–2428.

  • Encinas, M., et al. (2000). Sequential treatment of SH-SY5Y cells with retinoic acid and brain-derived neurotrophic factor gives rise to fully differentiated, neurotrophic factor-dependent, human neuron-like cells. Journal of Neurochemistry, 75(3), 991–1003.

  • Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: models for screening chemicals that interfere with neurite outgrowth. Neurotoxicology, 29(3), 361-376.

  • Chen, H., et al. (2007). Trophic factors counteract elevated FGF-2-induced inhibition of adult neurogenesis.[5] Neurobiology of Aging, 28(8), 1148–1162.[5] (Reference for Cerebrolysin mechanism).[3][5][7]

Sources

Safety Operating Guide

Operational Disposal Guide: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

[1]

Executive Summary & Chemical Profile

Objective: This guide provides a strictly defined protocol for the disposal of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one , ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing environmental contamination.

The "Why" (Operational Context): This compound is a functionalized pyridone intermediate often used in pharmaceutical synthesis. Unlike simple solvents, its nitrogen-heterocyclic core and hydroxymethyl group create specific polarity and solubility profiles that dictate its waste stream. Improper disposal (e.g., drain pouring) risks regulatory fines (EPA D038/F-list triggers for pyridine analogs) and downstream water toxicity.

Chemical Identity & Hazard Matrix
PropertySpecification
Chemical Name 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
CAS Number 13345-16-9
Molecular Formula C₇H₉NO₂
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
GHS Classification Warning
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.)

Personal Protective Equipment (PPE) Architecture

Rationale: Pyridone derivatives can exhibit skin permeability.[4] Standard latex is insufficient for organic solvent mixtures often associated with this waste.[1]

  • Respiratory: NIOSH-approved N95 (for solid weighing/transfer) or P100 (if fine dust is visible). Use a fume hood for all liquid transfers.

  • Dermal (Hands): Nitrile Rubber (0.11 mm minimum) .

    • Note: If dissolved in halogenated solvents (DCM), double-gloving with a Silver Shield® liner is required.

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.

Waste Segregation Logic (The Decision Tree)

Scientific Integrity Note: Waste streams must be segregated based on chemical compatibility and incineration parameters . Mixing this nitrogen-rich solid with oxidizers (e.g., Nitric Acid waste) can generate exothermic reactions and toxic NOₓ fumes.

DisposalWorkflowStartWaste Generation:3-(Hydroxymethyl)-6-methylpyridin-2(1H)-oneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Pure Substance/Powder)StateCheck->SolidPathLiquidPathLiquid Waste(Reaction Mixture/Mother Liquor)StateCheck->LiquidPathSolidPkgDouble Bag (Polyethylene)Label: 'Solid Organic Waste'SolidPath->SolidPkgSolventCheckIdentify Carrier SolventLiquidPath->SolventCheckFinalDestFinal Disposal:High-Temperature IncinerationSolidPkg->FinalDestHaloPathHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloPathNonHaloPathNon-Halogenated Solvent(e.g., DMSO, MeOH, Water)SolventCheck->NonHaloPathHaloBinContainer: HDPE CarboyLabel: 'Halogenated Organic Waste'HaloPath->HaloBinNonHaloBinContainer: HDPE CarboyLabel: 'Non-Halogenated Organic Waste'NonHaloPath->NonHaloBinHaloBin->FinalDestNonHaloBin->FinalDest

Figure 1: Decision logic for segregating 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one waste streams to ensure incineration compatibility.

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Excess)

Mechanism: Solids are disposed of via "Lab Pack" incineration.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a second bag (Double-Bagging) or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one" (Do not use abbreviations).[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Place in the Satellite Accumulation Area (SAA) designated for Solid Organics .

Scenario B: Disposal of Liquid Waste (Solutions)

Mechanism: Segregation prevents the formation of hazardous byproducts during incineration.

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic pyridone solutions can precipitate unexpectedly when mixed with other waste streams. If acidic, neutralize slowly with Sodium Bicarbonate.

  • Solvent Identification:

    • If dissolved in DCM/Chloroform: Pour into the Halogenated waste carboy.

    • If dissolved in Methanol/DMSO/Water: Pour into the Non-Halogenated waste carboy.

  • Rinsing (The "Triple Rinse" Rule):

    • Rinse the original glassware with a small volume of the same solvent used in the process.

    • Add this rinse to the waste carboy.

    • Repeat 3 times.

    • Regulatory Note: Only triple-rinsed containers are considered "RCRA Empty" and safe for glass recycling [1].[1]

Spill Management Contingency

Pre-requisite: Spill kits must be accessible within 10 meters of the work area.

Spill TypeImmediate ActionDecontamination Protocol
Dry Powder Do not sweep vigorously (aerosol risk).[1]1. Cover with wet paper towels to dampen.2. Scoop into a bag.3. Wipe surface with 10% bleach, then water.
Liquid Isolate the area. 1.[1][6] Apply inert absorbent (Vermiculite/Sand).2. Do not use combustible sawdust (reaction risk).3. Collect as solid waste.

Regulatory & Compliance Context

EPA/RCRA Status: While 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is not explicitly P-listed or U-listed by name, it falls under the "Generators of Hazardous Waste" guidelines (40 CFR Part 262).[1]

  • Characteristic of Toxicity: If the waste stream contains pyridine impurities >5.0 mg/L (TCLP limit), it triggers waste code D038 [2].

  • Best Practice: Always manage as Hazardous Chemical Waste destined for incineration. Never dispose of down the drain.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management & Empty Containers (40 CFR 261.7).[Link][1]

  • Code of Federal Regulations. (2024). 40 CFR § 261.24 - Toxicity Characteristic (D-List).[1] Electronic Code of Federal Regulations. [Link][1][4][7]

  • PubChem. (2024). Compound Summary: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one (Related Structures & Safety).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link][1]

Personal protective equipment for handling 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one[1][2][3][4][5]

Executive Safety Summary

Chemical Context: 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is a functionalized pyridinone intermediate often used in pharmaceutical synthesis. As a tautomer of 2-hydroxy-6-methyl-3-pyridinemethanol, it exhibits chemical behaviors characteristic of nitrogen-containing heterocycles. Primary Hazard Class: Irritant (Skin/Eye/Respiratory) . Operational Status: Handle as a Potent Pharmaceutical Intermediate . While specific toxicological data for this exact regioisomer may be limited, structural analogs (e.g., 3-hydroxymethylpyridine) suggest potential for acute toxicity upon ingestion and severe irritation to mucous membranes.

Hazard Identification & Risk Assessment

Current regulatory frameworks (GHS/OSHA) classify similar pyridinone derivatives as follows. Always assume the "Precautionary Principle" in the absence of compound-specific LD50 data.

Hazard CategoryGHS CodeSignal WordDescription
Skin Irritation H315WarningCauses skin irritation.[2][3] Pyridinones can possess surfactant-like properties, increasing dermal absorption.
Eye Irritation H319WarningCauses serious eye irritation.[2][3][5][6][7] Dusts are particularly damaging to the cornea.
STOT-SE H335WarningMay cause respiratory irritation. Inhalation of dusts triggers coughing and mucosal inflammation.
Acute Toxicity H302WarningHarmful if swallowed (Inferred from 3-(Hydroxymethyl)pyridine analogs).
Personal Protective Equipment (PPE) Matrix

Selection logic is based on the physical state (Solid vs. Solution) and the solvent system used.

Tier 1: Solid Handling (Weighing/Transfer)
  • Respiratory: Engineering Control Primary. Handle inside a certified Chemical Fume Hood. If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator .

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can bypass side shields.

  • Hand Protection:

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Technique: Single gloving is acceptable for dry solid handling.

  • Body: Standard cotton lab coat (buttoned) + long pants + closed-toe shoes.

Tier 2: Solution Handling (Reaction/Work-up)
  • Respiratory: Mandatory Fume Hood. Pyridinone derivatives often require polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for dissolution. The solvent dictates the respiratory risk.

  • Eye Protection: Chemical Splash Goggles + Face Shield if working with volumes >1L or under pressure.

  • Hand Protection (Solvent-Dependent):

    • In Methanol/Ethanol: Standard Nitrile (0.11 mm) - Change every 15 mins upon splash.

    • In DCM/Chloroform:Laminate Film (Silver Shield) or Double-gloved Nitrile (Outer) / Polyethylene (Inner). Reasoning: Chlorinated solvents permeate standard nitrile in <2 minutes, carrying the dissolved pyridinone through the skin.

Operational Protocols
Protocol A: Safe Weighing & Dissolution

Objective: Minimize airborne dust generation and prevent surface contamination.

  • Preparation: Decontaminate the balance area. Place a disposable weighing boat and a secondary containment tray inside the fume hood.

  • Anti-Static Measure: Pyridinone powders are often static-prone. Use an anti-static gun or ionizer bar if the powder "flies."

  • Transfer: Use a spatula to transfer the solid. Do not pour from the bottle.

  • Dissolution: Add the solvent to the solid (not solid to solvent) to prevent "puffing" of dust.

  • Hygiene: Wipe the exterior of the stock bottle with a dry Kimwipe before returning it to storage.

Protocol B: Spill Response Logic

Immediate actions for solid or liquid release.

SpillResponse Start Spill Detected Assess Assess State & Volume Start->Assess Solid Solid Powder Assess->Solid Liquid Solution/Liquid Assess->Liquid SolidAction 1. Dampen with wet paper towel (prevents dust) 2. Scoop into bag Solid->SolidAction LiquidAction 1. Cover with absorbent pads 2. Neutralize if acidic solvent used Liquid->LiquidAction Disposal Label as Hazardous Waste (Tag: Pyridinone Derivative) SolidAction->Disposal LiquidAction->Disposal

Figure 1: Decision logic for containing spills of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one. Note the critical step of dampening solids to prevent aerosolization.

Waste Disposal & Decontamination

Strict adherence to environmental regulations is required.[4][8] Pyridine derivatives are often malodorous and persistent in water tables.

  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated Solid Hazardous Waste bin. Do not use regular trash.

  • Liquid Waste:

    • Stream: Organic Waste (Non-Halogenated) unless dissolved in DCM/Chloroform.

    • Segregation: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides). Pyridine rings can form unstable N-oxides or react violently under oxidative conditions.

  • Container Cleaning: Triple rinse glassware with Acetone or Methanol. Collect the first two rinses as hazardous waste. The third rinse can go to the solvent wash stream.

References
  • Fisher Scientific. (2021).[9] Safety Data Sheet: 3-(Hydroxymethyl)pyridine (Analogue). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Hydroxy-6-methylpyridine (Tautomer). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.